Sideritoflavone
描述
Sideritoflavone has been reported in Madia gracilis, Hyptis brachiata, and other organisms with data available.
methoxyflavone from Stachys glutinosa with binding affinity to opioid receptors; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNUJPINKMRKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220634 | |
| Record name | Sideritoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sideritiflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70360-12-2 | |
| Record name | Sideritoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sideritoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sideritoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sideritiflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
| Record name | Sideritiflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sideritoflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone, a polymethoxylated flavone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Sideritis, commonly known as "mountain tea". These plants are native to the Mediterranean region and the Balkans. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized (flowers, leaves), and the geographical origin.
Data Presentation: this compound Content in Sideritis Species
The following table summarizes the reported presence and quantitative analysis of this compound and related flavonoids in various Sideritis species. It is important to note that direct quantitative data for this compound is often limited, with many studies focusing on the broader flavonoid profile.
| Plant Species | Plant Part | Method of Analysis | Key Flavonoids Identified | This compound Content/Remarks |
| Sideritis scardica | Aerial Parts | UHPLC-HRMS | Glycosides of isoscutellarein, methylisoscutellarein, and hypolaetin, Verbascoside, Caffeic acid[1] | Flavonoids are dominant secondary metabolites.[1] While not explicitly quantified, this compound is a known constituent of the less polar flavonoid fraction. |
| Sideritis sipylea | Aerial Parts | UPLC-HRMS | Apigenin, Isoscutellarein and their derivatives, Martynoside, Ajugoside, Melittoside | Phytochemical pattern is similar to other Sideritis spp. |
| Sideritis raeseri | Aerial Parts | HPLC-UV DAD | Isoscutellarein, Hypolaetin and their methyl ether derivatives[2] | Contains a variety of 8-OH flavones.[2] |
| Sideritis congesta | Aerial Parts | Spectroscopic Methods | Linearol, Siderol-18-palmitate[3] | Primarily studied for diterpenes.[3] |
| Anatolian Sideritis species | Aerial Parts | HPLC | Phenylethanoid glycosides, Flavonoid glycosides[4] | Rich in various flavonoids.[4] |
| Sideritis species from Macedonia | Aerial Parts | HPLC-UV DAD | Isoscutellarein, 3'-methyl ether of hypolaetin, Chryseriol[2] | This compound is mentioned as a less polar flavone present in Spanish Sideritis species.[2] |
| Sideritis perfoliata | Aerial Parts | - | Phenylethanoid glycosides, Flavonoid acetylglycosides[2] | Similar polyphenolic profile to other Balkan Sideritis species.[2] |
| Sideritis taurica | Aerial Parts | - | Phenylethanoid glycosides, Flavonoid acetylglycosides[2] | Similar polyphenolic profile to other Balkan Sideritis species.[2] |
| Sideritis syriaca | Aerial Parts | - | Phenylethanoid glycosides, Flavonoid acetylglycosides[2] | Similar polyphenolic profile to other Balkan Sideritis species.[2] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized experimental protocol synthesized from common practices in flavonoid isolation.
Plant Material Preparation
-
Harvesting and Drying: Collect the aerial parts (flowers and leaves) of the desired Sideritis species during the flowering season. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: Macerate the powdered plant material with a solvent of medium polarity, such as methanol or ethanol, at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v). The extraction process should be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from each extraction step and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the aqueous layer and sequentially partition it with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound, being a less polar flavonoid, is expected to be enriched in the dichloromethane or ethyl acetate fraction.
-
Solvent Removal: Concentrate each fraction to dryness using a rotary evaporator.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate. For example, a stepwise gradient of n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.) can be employed.
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under UV light (254 nm and 365 nm). Combine the fractions containing the compound of interest based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Purpose: This step is used for further purification to remove remaining impurities, particularly pigments and other classes of compounds.[5][6]
-
Column Packing: Swell the Sephadex LH-20 resin in the chosen eluting solvent (e.g., methanol) and pack it into a column.
-
Elution: Dissolve the partially purified this compound fraction in a minimal amount of methanol and apply it to the top of the Sephadex LH-20 column. Elute the column with methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to isolate the pure this compound.
-
Purity Assessment and Structure Elucidation
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated this compound using a reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid).
-
Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Signaling Pathways and Biological Activity
Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The primary pathways implicated in the anti-inflammatory and potential anti-cancer activities of flavonoids are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of IκB.[9][10][11]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[12][13] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Flavonoids have been reported to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.[14][15][16]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[17][18][19] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Akt, in turn, can activate mTOR, a key protein kinase that controls protein synthesis and cell growth. Several flavonoids have been shown to inhibit this pathway at various points, making it a promising target for cancer therapy.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Polyphenols and Other Bioactive Compounds of Sideritis Plants and Their Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Chemical profile of the Anatolian Sideritis species with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of multiple MAPK pathways (ERKs, JNKs, p38-MAPK) by diverse stimuli in the amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 16. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Biosynthesis of Sideritoflavone in Plants: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Sideritoflavone, a flavone with significant potential in pharmacology, is a characteristic secondary metabolite found in plants of the Sideritis genus, commonly known as ironworts. Its unique 5,3',4'-trihydroxy-6,7,8-trimethoxy substitution pattern points to a specialized biosynthetic pathway branching from the general flavonoid pathway. This technical guide provides an in-depth overview of the putative biosynthesis of this compound, detailing the core enzymatic steps, and presenting relevant quantitative data and experimental protocols to facilitate further research in its production and therapeutic application. While specific enzymatic data from Sideritis species remains to be fully elucidated, this guide synthesizes current knowledge from related plant species to propose a robust hypothetical pathway and furnish researchers with the necessary tools to investigate it.
Introduction to this compound and the Flavonoid Biosynthesis Pathway
Flavonoids are a diverse class of plant secondary metabolites synthesized from phenylalanine through the phenylpropanoid pathway[1]. The central precursor for flavonoid synthesis is naringenin chalcone, formed by the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS)[2]. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone naringenin, a key branch-point intermediate[3][4].
From naringenin, the pathway diverges into numerous branches leading to the synthesis of various flavonoid classes, including flavones, flavonols, anthocyanins, and isoflavones[5]. The formation of flavones from flavanones is catalyzed by flavone synthase (FNS). This compound (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) is a highly substituted flavone, suggesting a series of hydroxylation and O-methylation steps downstream of a common flavone precursor. Plants of the Sideritis genus are known to be rich in 8-hydroxyflavones and their methylated derivatives[6][7].
The Putative Biosynthesis Pathway of this compound
Based on the structure of this compound and known flavonoid biosynthetic pathways, a putative pathway can be proposed, originating from the common flavone luteolin.
Core Pathway from Phenylalanine to Luteolin
The initial steps of the pathway leading to the luteolin precursor are well-established and involve the following key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone (2S)-naringenin.
-
Flavanone 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.
-
Flavone Synthase (FNS): A dioxygenase that introduces a double bond in the C-ring of eriodictyol to form the flavone luteolin.
Specialization Steps Towards this compound
The conversion of luteolin to this compound requires a series of specific hydroxylation and O-methylation reactions.
-
Flavone 8-Hydroxylase (F8H): This is a critical step for the biosynthesis of many characteristic Sideritis flavonoids. F8H, likely a cytochrome P450 monooxygenase, hydroxylates luteolin at the C-8 position of the A-ring to produce 8-hydroxyluteolin (hypolaetin).
-
Flavonoid O-Methyltransferases (OMTs): A series of OMTs are proposed to catalyze the sequential methylation of the hydroxyl groups at positions 6, 7, and 8 of 8-hydroxyluteolin. The precise order of these methylation events is currently unknown and may be catalyzed by one or more specific OMTs.
The proposed biosynthetic pathway of this compound is illustrated in the following diagram.
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway from Sideritis species are not yet available, data from homologous enzymes in other plant species provide valuable insights into their potential characteristics.
Phytochemical Analysis of Sideritis scardica
A comprehensive phytochemical analysis of Sideritis scardica infusion revealed the prevalence of 8-hydroxylated and methylated flavonoids, supporting the proposed pathway.
| Compound Class | Major Compounds Identified | Concentration (mg/g lyophilized infusion)[5][8] |
| Flavonoid Glycosides | Glycosides of Isoscutellarein (8-hydroxyluteolin) | 151.70 ± 14.78 |
| Glycosides of Methylisoscutellarein | 107.4 ± 9.07 | |
| Glycosides of Hypolaetin (8-hydroxyluteolin) | 78.33 ± 3.29 | |
| Phenylethanoid Glycosides | Verbascoside | 151.54 ± 10.86 |
| Phenolic Acids | Caffeic Acid | 87.25 ± 6.54 |
Representative Enzyme Kinetics of Flavonoid O-Methyltransferases
The following table summarizes the kinetic parameters of a flavonoid O-methyltransferase from Perilla frutescens (PfOMT3), which exhibits activity on various flavonoid substrates. This data can serve as a reference for the potential kinetic properties of OMTs involved in this compound biosynthesis.
| Substrate | KM (µM)[9] | Relative Activity (%)[9] |
| Chrysin | 1.31 | 100 |
| Naringenin | 13.4 | 85.3 |
| Apigenin | 5.23 | 92.7 |
| Kaempferol | 17.88 | 40.3 |
| Luteolin | 25.6 | 46.8 |
| Eriodictyol | 13.08 | 53.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Flavonoid Extraction and HPLC Analysis from Sideritis Plant Material
This protocol describes a general method for the extraction and quantitative analysis of flavonoids.
1. Plant Material Preparation:
- Harvest fresh aerial parts of the Sideritis plant.
- Lyophilize the plant material and grind it into a fine powder.
2. Extraction:
- Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
- Add 1 mL of 80% methanol (v/v).
- Vortex thoroughly and sonicate for 30 minutes at room temperature.
- Centrifuge at 14,000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase:
- Solvent A: 0.1% Formic acid in water.
- Solvent B: Acetonitrile.
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10-40% B (linear gradient)
- 25-30 min: 40-100% B (linear gradient)
- 30-35 min: 100% B
- 35-40 min: 100-10% B (linear gradient)
- 40-45 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection: Diode array detector (DAD) at 280 nm and 340 nm.
- Quantification: Use authentic standards of luteolin, 8-hydroxyluteolin, and this compound (if available) to create calibration curves for quantification.
Start [label="Plant Material (Sideritis sp.)"];
Grinding [label="Lyophilize and Grind"];
Extraction [label="Methanol Extraction & Sonication"];
Centrifugation [label="Centrifugation"];
Filtration [label="Filtration (0.22 µm)"];
HPLC [label="HPLC-DAD Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Data Analysis & Quantification"];
Start -> Grinding;
Grinding -> Extraction;
Extraction -> Centrifugation;
Centrifugation -> Filtration;
Filtration -> HPLC;
HPLC -> Data;
}
Heterologous Expression and Characterization of a Putative Sideritis Flavone 8-Hydroxylase (Cytochrome P450)
This protocol outlines the steps for expressing a candidate F8H gene in yeast and characterizing its enzymatic activity.
1. Gene Isolation and Cloning:
- Isolate total RNA from young leaves of Sideritis sp.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length coding sequence of the candidate F8H gene using PCR with specific primers.
- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).
2. Yeast Transformation and Expression:
- Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).
- Grow a pre-culture in selective medium containing glucose.
- Induce protein expression by transferring the cells to a medium containing galactose.
- Incubate for 24-48 hours at 30°C with shaking.
3. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Resuspend the cell pellet in extraction buffer.
- Disrupt the cells using glass beads or a French press.
- Centrifuge to remove cell debris.
- Pellet the microsomes from the supernatant by ultracentrifugation.
- Resuspend the microsomal pellet in a storage buffer.
4. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing:
- Microsomal protein (10-50 µg)
- NADPH (1 mM)
- Substrate (e.g., luteolin, 100 µM)
- Potassium phosphate buffer (100 mM, pH 7.5)
- Incubate the reaction at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of ethyl acetate.
- Extract the product, evaporate the solvent, and redissolve the residue in methanol.
- Analyze the product by HPLC and LC-MS to identify 8-hydroxyluteolin.
Start [label="Isolate RNA from Sideritis"];
Cloning [label="cDNA Synthesis & Gene Cloning into Yeast Vector"];
Transformation [label="Yeast Transformation & Protein Expression"];
Microsome [label="Microsome Isolation"];
Assay [label="In Vitro Enzyme Assay with Substrate & NADPH"];
Analysis [label="Product Analysis by HPLC/LC-MS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Cloning;
Cloning -> Transformation;
Transformation -> Microsome;
Microsome -> Assay;
Assay -> Analysis;
}
In Vitro Enzyme Assay for a Flavonoid O-Methyltransferase
This protocol describes a method to assess the activity and substrate specificity of a putative OMT from Sideritis.
1. Recombinant Protein Expression and Purification:
- Clone the candidate OMT gene into an E. coli expression vector with a purification tag (e.g., pET-28a with a His-tag).
- Transform the vector into an expression strain of E. coli (e.g., BL21(DE3)).
- Induce protein expression with IPTG.
- Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay:
- Prepare a reaction mixture (100 µL total volume) containing:
- Purified OMT enzyme (1-5 µg)
- Flavonoid substrate (e.g., 8-hydroxyluteolin, 50 µM)
- S-adenosyl-L-methionine (SAM) (200 µM)
- Tris-HCl buffer (100 mM, pH 7.5)
- DTT (1 mM)
- Incubate at 30°C for 30-60 minutes.
- Terminate the reaction by adding 10 µL of 6 M HCl.
- Extract the methylated product with ethyl acetate.
- Evaporate the solvent and redissolve in methanol for HPLC analysis.
3. Product Identification:
- Analyze the reaction products by HPLC and compare the retention time with authentic standards (if available).
- Confirm the identity of the methylated products by LC-MS analysis.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a strong foundation for future research into this pharmacologically important natural product. The key to fully elucidating this pathway lies in the identification and characterization of the specific flavone 8-hydroxylase and O-methyltransferases from Sideritis species. The experimental protocols provided in this guide offer a roadmap for researchers to isolate the corresponding genes, express the enzymes, and determine their kinetic properties. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems, ensuring a sustainable supply for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. A Comprehensive Phytochemical Analysis of Sideritis scardica Infusion Using Orbitrap UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Phytochemical Analysis of Sideritis scardica Infusion Using Orbitrap UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Sideritoflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data on the in vitro antioxidant activity of isolated Sideritoflavone is limited in publicly available scientific literature. This guide provides a comprehensive overview of the methodologies used to assess the antioxidant potential of flavonoids like this compound and summarizes the available data for extracts from Sideritis species, which are known to contain this compound. The provided protocols and data for related extracts can serve as a valuable resource for initiating and guiding research on the antioxidant properties of pure this compound.
Introduction to this compound and its Antioxidant Potential
This compound (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) is a flavonoid found in various plants of the Sideritis genus, commonly known as "mountain tea".[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and arrangement of hydroxyl groups. While the antioxidant activities of many flavonoids have been extensively studied, specific in vitro data for this compound remains scarce. However, numerous studies have demonstrated the significant antioxidant potential of extracts from Sideritis species, which are rich in a variety of flavonoids, including this compound.[2][3][4][5][6][7]
This technical guide offers a detailed overview of the standard in vitro assays used to evaluate antioxidant activity, presenting their experimental protocols and workflows. It also compiles the available quantitative data on the antioxidant capacity of extracts from this compound-containing plants to provide a contextual understanding of its potential efficacy.
Quantitative Antioxidant Data for Sideritis Species Extracts
The following table summarizes the in vitro antioxidant activity of extracts from various Sideritis species known to contain flavonoids, including potentially this compound. It is crucial to note that these values represent the activity of a complex mixture of compounds and not of this compound alone.
| Plant Species | Extract Type | Assay | IC50 / Activity | Reference |
| Sideritis perezlarae | Methanol | DPPH | IC50: 360 µg/mL | [4] |
| Sideritis perezlarae | Methanol | TEAC | 0.59 ± 0.02 mg Trolox equivalent/g | [4] |
| Sideritis niveotomentosa | Methanol (leaf) | DPPH | IC50: 42.04 ± 0.22 μg/mL | [5] |
| Sideritis niveotomentosa | Acetone (leaf) | DPPH | IC50: 50.98 ± 0.57 μg/mL | [5] |
| Sideritis raeseri | Methanol fraction | DPPH | Moderate scavenging activity | [3] |
| Sideritis javalambrensis | Flavonoid glycosides | Microsomal Lipid Peroxidation | Hypolaetin-8-glucoside most potent | [2] |
| Sideritis sipylea | Various fractions | DPPH, ABTS, NO | Dose-dependent scavenging | [8] |
Experimental Protocols for In Vitro Antioxidant Assays
This section details the methodologies for the most common in vitro antioxidant assays. These protocols can be adapted for the evaluation of pure this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Reaction Mixture: Add a small volume of the this compound solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare dilutions of this compound.
-
Reaction Mixture: Add the this compound solution to the FRAP reagent, which has been pre-warmed to 37°C.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Sample Preparation: Prepare dilutions of this compound.
-
Reaction Mixture: In a black 96-well plate, add the fluorescent probe, the this compound solution (or standard/blank), and finally initiate the reaction by adding the radical generator.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay kinetically at specific intervals over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of the Trolox standard, and the results are expressed as Trolox equivalents.
Potential Antioxidant Signaling Pathways of Flavonoids
Flavonoids can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain flavonoids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
References
- 1. This compound | C18H16O8 | CID 155493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of flavonoids from Sideritis javalambrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of flavonoids from Sideritis raeseri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis, Antioxidant and Anticancer Potential of Sideritis niveotomentosa: Endemic Wild Species of Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preliminary Mechanistic Insights into Sideritoflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone, a methoxyflavone with the chemical name 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone, is a naturally occurring flavonoid that has garnered scientific interest for its potential therapeutic properties. Preliminary studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting a promising role as an anticancer agent. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, with a focus on its anticancer activities. The information presented herein is intended to provide a foundational resource for researchers and professionals in the field of drug discovery and development.
Core Findings: Anticancer Activity of this compound
The primary body of research on this compound's mechanism of action centers on its effects on cancer cells. A key study by Sotillo et al. (2021) provides the most detailed insights to date, investigating its toxicity in several human breast cancer cell lines.
Quantitative Data: Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a panel of human breast cancer cell lines, with IC50 values in the low micromolar range. Notably, its effect on a normal-like breast cell line was also assessed, providing an initial indication of its therapeutic window.
| Cell Line | Cell Type | IC50 (µM) |
| JIMT-1 | Breast Carcinoma | 1.9[1] |
| MCF-7 | Breast Adenocarcinoma | 4.9[1] |
| HCC1937 | Breast Carcinoma | 4.6[1] |
| MCF-10A | Normal-like Breast Epithelial | 6.7[1] |
Mechanistic Insights from Preliminary Studies
Preliminary investigations into the molecular mechanisms underlying this compound's anticancer activity have revealed its influence on several critical cellular processes and signaling pathways.
Treatment of JIMT-1 breast cancer cells with this compound has been shown to induce cell cycle arrest in the G2 phase. This effect is a common mechanism for many anticancer agents, preventing cell division and proliferation. The accumulation of cells in the G2 phase suggests that this compound may interfere with the cellular machinery that governs the G2/M checkpoint.
Evidence suggests that this compound may induce DNA double-strand breaks in cancer cells. This is supported by the observed increase in the level of γ-H2A histone family member X (γ-H2AX), a sensitive marker of DNA double-strand breaks. The induction of DNA damage can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.
Studies have indicated that this compound treatment leads to the activation of several key signaling pathways implicated in cancer development and progression:
-
Wnt Signaling Pathway: Activation of the Wnt pathway was observed in this compound-treated cells. The Wnt pathway is complex and its role in cancer can be context-dependent, sometimes promoting and other times inhibiting tumor growth.
-
Myc/Max Pathway: The c-Myc/Max signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis, was also found to be activated. The sustained activation of Myc in the presence of DNA damage can drive cells toward apoptosis.
-
Transforming Growth Factor-β (TGF-β) Pathway: Activation of the TGF-β pathway was another notable finding. Similar to the Wnt pathway, the TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.
-
NF-κB Signaling: An increase in the levels of the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) was detected. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its activation can have both pro- and anti-apoptotic effects depending on the cellular context.
In addition to its effects on cell proliferation and survival, this compound has been shown to decrease the directed movement of cancer cells. This suggests a potential role for this compound in inhibiting metastasis, a critical aspect of cancer progression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the currently understood signaling pathways affected by this compound and a general workflow for its preliminary investigation.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the preliminary studies of this compound. It is important to note that specific parameters may vary between laboratories and experiments.
Cell Culture and Maintenance
-
Cell Lines: JIMT-1, MCF-7, HCC1937, and MCF-10A cell lines are commonly used.
-
Culture Medium: The choice of medium is cell line-specific. For example, JIMT-1 cells are often cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin.
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-γ-H2AX or anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signal Transduction Pathway Reporter Assay
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a specific pathway-responsive promoter (e.g., Wnt, Myc/Max, or TGF-β responsive elements) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the reporter and control luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of this compound on the specific signaling pathway.
Preliminary Insights into Anti-inflammatory and Enzyme Inhibitory Potential
Currently, there is a lack of specific preliminary studies directly investigating the anti-inflammatory and enzyme-inhibiting properties of this compound. However, based on the broader understanding of flavonoids, it is plausible that this compound may exhibit such activities. Many flavonoids are known to possess anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways, such as NF-κB. Additionally, flavonoids have been reported to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory process, as well as metabolic enzymes like cytochrome P450s. Further research is warranted to specifically explore these potential mechanisms of action for this compound.
Conclusion and Future Directions
The preliminary studies on this compound's mechanism of action reveal its potential as an anticancer agent, primarily through the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways in breast cancer cells. The provided quantitative data and experimental protocols offer a foundation for further investigation. However, the current understanding is still in its nascent stages. Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting in vivo studies to validate the in vitro findings and assess its therapeutic efficacy and safety.
-
Investigating its potential anti-inflammatory and enzyme-inhibiting properties through dedicated studies.
-
Exploring its effects on a broader range of cancer types.
A more comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
Sideritoflavone: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction
Sideritoflavone is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy groups on its core flavone structure. Found in various plant species, this compound and other PMFs are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A critical parameter for the advancement of research and development of any bioactive compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a visualization of a key signaling pathway it may modulate.
Core Data: this compound Solubility
Quantitative experimental solubility data for this compound is not extensively available in peer-reviewed literature. However, based on computational predictions and the known behavior of structurally related polymethoxyflavones, a solubility profile can be inferred. The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type |
| Water | 18.02 | 25 | ~0.067 g/L | Predicted |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | Soluble | Inferred |
| Ethanol | 46.07 | 25 | Soluble | Inferred |
| Methanol | 32.04 | 25 | Soluble | Inferred |
Note: The aqueous solubility value is a computational prediction and should be confirmed experimentally. The solubility in organic solvents is inferred from the general solubility characteristics of polymethoxyflavones, which are typically soluble in such solvents.
Experimental Protocols: Determination of this compound Solubility
A robust and widely accepted method for determining the solubility of flavonoids is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, DMSO, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of a Potential Signaling Pathway
Flavonoids, including polymethoxyflavones, are known to exert their biological effects by modulating various cellular signaling pathways. One of the most well-studied pathways implicated in cancer and other diseases is the PI3K/Akt pathway. Flavonoids have been shown to inhibit this pathway at multiple points, leading to downstream effects such as reduced cell proliferation and increased apoptosis.
Caption: PI3K/Akt signaling pathway with potential inhibition by flavonoids.
This in-depth technical guide provides a foundational understanding of the solubility of this compound for researchers, scientists, and drug development professionals. While specific experimental data remains limited, the provided information on related compounds and a detailed protocol for solubility determination offer a strong starting point for further investigation. The visualization of the PI3K/Akt pathway highlights a potential mechanism of action for this compound, underscoring its therapeutic potential.
Methodological & Application
Application Note: Quantitative Analysis of Sideritoflavone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone, a flavone found predominantly in plants of the Stachys genus, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and dose-response assessments. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, complete with experimental protocols and method validation parameters.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The DAD allows for the detection of this compound at its maximum absorption wavelength, ensuring high sensitivity and selectivity. Quantification is performed using an external standard method by constructing a calibration curve from a series of this compound standards of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm and 330 nm (monitor both for optimal sensitivity) |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried and powdered plant material (e.g., Stachys leaves). Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interference from blank and placebo |
Data Presentation
The quantification of this compound in a sample is calculated using the linear regression equation derived from the calibration curve of the standard solutions.
Table 3: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
Linear Regression Equation: Peak Area = 15.1 * Concentration + 0.1 Correlation Coefficient (R²): 0.9998
Visualizations
Cell-Based Assays for Sideritoflavone Bioactivity Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone, a flavonoid found in plants of the Sideritis species, has garnered interest for its potential therapeutic properties. Like many flavonoids, it is being investigated for its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Cell-based assays are crucial primary screening tools to elucidate the biological activities of natural compounds like this compound, providing quantitative data to guide further research and drug development. This document provides detailed application notes and protocols for a panel of cell-based assays to screen for the bioactivity of this compound.
Data Presentation: Bioactivity of this compound
The following table summarizes the known quantitative data for this compound's bioactivity. Further screening using the protocols provided below will help to expand this dataset.
| Bioactivity | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | Not specified in abstract | Cell Viability | 4.9 µM | [1] |
| Cytotoxicity | JIMT-1 (Human Breast Cancer) | Not specified in abstract | Cell Proliferation, Cell Cycle | Not specified | [2] |
I. Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to establish a therapeutic window for further bioactivity screening.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, JIMT-1, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
II. Anti-inflammatory Activity Screening
Objective: To evaluate the potential of this compound to inhibit inflammatory responses in vitro.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value.
Signaling Pathway Visualization: NF-κB Signaling
Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation cascade, a likely target for this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
III. Antioxidant Activity Screening
Objective: To assess the ability of this compound to mitigate cellular oxidative stress.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells. Peroxyl radicals generated by ABAP oxidize DCFH, and antioxidants can inhibit this process.[3][4]
Materials:
-
This compound
-
HepG2 (Human Liver Cancer) cell line
-
Complete MEM medium
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) solution
-
Quercetin (as a positive control)
-
Black 96-well plates with clear bottoms
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will reach confluence in 24 hours (e.g., 6 x 10^4 cells/well) in 100 µL of complete medium.
-
Compound and Probe Loading: Remove the medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.
-
Washing: Wash the cells once with 100 µL of PBS.
-
Oxidant Addition: Add 100 µL of 600 µM ABAP solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage of inhibition of DCF formation at each this compound concentration compared to the control. Express the CAA value in quercetin equivalents (QE).
Signaling Pathway Visualization: Nrf2-Keap1 Antioxidant Response
Flavonoids can also exert antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Caption: The Keap1-Nrf2 antioxidant response pathway and potential activation by this compound.
IV. Neuroprotective Activity Screening
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.
Experimental Protocol: Neuroprotection against H₂O₂-induced Toxicity in SH-SY5Y Cells
This assay assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from damage induced by hydrogen peroxide (H₂O₂), a common model for oxidative stress in neurodegenerative diseases.[5][6]
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
Complete DMEM/F12 medium
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 5-7 days prior to the experiment.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Oxidative Insult: Remove the medium and expose the cells to fresh medium containing a pre-determined toxic concentration of H₂O₂ (e.g., 100-400 µM, which should induce ~50% cell death) for 24 hours.[6] Include a control (cells only), a vehicle control (cells + DMSO + H₂O₂), and this compound-only controls.
-
Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to assess cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone. Determine the EC50 value for neuroprotection.
Signaling Pathway Visualization: MAPK and PI3K/Akt in Neuroprotection
Flavonoids can exert neuroprotective effects by modulating signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and apoptosis.[7]
Caption: MAPK and PI3K/Akt pathways in neuroprotection and potential modulation by this compound.
Conclusion
The protocols and data presented here provide a comprehensive framework for the initial in vitro screening of this compound's bioactivities. These assays are fundamental in drug discovery and can provide valuable insights into the mechanisms of action of this promising natural compound. The quantitative data generated will be essential for making informed decisions about its potential for further development as a therapeutic agent.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Investigation of Sideritoflavone's Therapeutic Potential
Application Note: The following protocols and data provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the in vivo effects of Sideritoflavone, a flavone found in Sideritis species (mountain tea). Due to a lack of available research on isolated this compound, this document leverages data from studies on structurally similar and well-researched flavones, Apigenin and Luteolin, to propose relevant animal models and experimental designs for investigating the neuroprotective and anti-inflammatory properties of this compound.
Introduction to this compound and its Therapeutic Promise
This compound is a flavonoid that has garnered interest for its potential health benefits, largely inferred from the traditional use of Sideritis extracts in Mediterranean folk medicine for a variety of ailments, including inflammatory conditions and cognitive decline. Flavonoids, as a class of polyphenolic compounds, are known to possess antioxidant, anti-inflammatory, and neuroprotective properties. While direct in vivo studies on isolated this compound are limited, research on related flavones like Apigenin and Luteolin provides a strong rationale for investigating this compound in similar therapeutic contexts, particularly for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for general inflammatory conditions.
Recommended Animal Models
The choice of an appropriate animal model is critical for elucidating the in vivo efficacy of this compound. Based on the known biological activities of similar flavonoids, the following models are recommended:
-
Neurodegenerative Disease Models:
-
Alzheimer's Disease (AD):
-
Transgenic Mouse Models: APP/PS1 or 5XFAD mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial AD, are suitable for studying the effects of this compound on amyloid-beta (Aβ) pathology, neuroinflammation, and cognitive deficits.[1] The 3xTg-AD mouse model, which also develops tau pathology, can provide broader insights into AD pathogenesis.[2]
-
Chemically-Induced Models: Intracerebroventricular (ICV) injection of streptozotocin (STZ) or Aβ oligomers can be used to induce sporadic AD-like pathology, including cognitive impairment and neuroinflammation.[3][4]
-
-
Parkinson's Disease (PD):
-
Neurotoxin-Induced Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) models in mice or rats are widely used to induce dopaminergic neuron loss and motor deficits characteristic of PD.
-
-
-
Neuroinflammation Model:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic (intraperitoneal, i.p.) or central (intracerebroventricular, i.c.v.) administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial and astrocyte activation and the production of pro-inflammatory cytokines.[1] This model is ideal for assessing the direct anti-neuroinflammatory effects of this compound.
-
-
General Anti-inflammatory Model:
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the injection of carrageenan into the paw of a rodent induces localized edema. The reduction in paw volume following treatment is a measure of anti-inflammatory activity.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Apigenin and Luteolin, which can serve as a benchmark for designing and evaluating studies on this compound.
Table 1: Effects of Apigenin in Animal Models of Alzheimer's Disease
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| Aβ1-42 induced AD rats | Apigenin (unspecified dose) | Not specified | Inhibited oxidative stress and inflammatory response in hippocampal tissue. | [5] |
| Not specified | Apigenin | Not specified | Reduced the number of β-amyloid plaques and decreased Caspase-3 expression. | [5] |
| Not specified | Apigenin | Not specified | Improved cognitive and memory function by regulating apoptosis and amyloid production. | [5] |
| D-galactose and AlCl3 induced aging mice | Apigenin | Not specified | Activated the NRF2 pathway, suggesting an anti-aging role. | [5] |
| Methotrexate-induced cognitive impairment mice | Apigenin | Not specified | Lessened neuroinflammation, oxidative stress, and apoptosis. | [5] |
| Acrylonitrile-induced neurotoxicity mice | Apigenin | Not specified | Protected the brain by inhibiting the TLR4/NF-κB signaling pathway. | [5] |
Table 2: Effects of Luteolin in Animal Models of Alzheimer's Disease
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| STZ-induced AD rats | Luteolin (20 mg/kg) | Not specified | Increased the thickness of the CA1 pyramidal layer in the hippocampus. | [3] |
| SweAPP overexpressing mice (Tg2576) | Luteolin | Not specified | Reduced Aβ generation. | [6] |
| Traumatic brain injury in Tg2576 mice | Luteolin | Pretreatment | Abolished increases in phosphorylated GSK-3β, phospho-tau, TNFα, and IL-1β. | [6] |
| 3xTg-AD mice | Luteolin | Not specified | Improved cognitive ability, reduced Aβ generation and accumulation, inhibited oxidative stress, enhanced mitochondrial biogenesis, and inhibited neuronal apoptosis. | [2] |
| Aβ1–42-injected mice | Luteolin | Not specified | Reduced expression of p-NF-kB, TNF-α, and IL-1β in the brain. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound, adapted from studies on related flavonoids.
Protocol 1: Evaluation of Neuroprotective Effects in an LPS-Induced Neuroinflammation Mouse Model
Objective: To determine the efficacy of this compound in mitigating neuroinflammation induced by LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (to be dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Morris Water Maze or Y-maze for behavioral testing
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
-
Reagents for Western blotting (e.g., antibodies for NF-κB, p-p38 MAPK, iNOS, COX-2)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping and Treatment: Randomly divide mice into four groups (n=10-12/group):
-
Group 1: Vehicle control (oral administration) + Saline (i.p. injection)
-
Group 2: Vehicle control (oral administration) + LPS (0.25 mg/kg, i.p. injection)
-
Group 3: this compound (e.g., 10 mg/kg, oral administration) + LPS (0.25 mg/kg, i.p. injection)
-
Group 4: this compound (e.g., 20 mg/kg, oral administration) + LPS (0.25 mg/kg, i.p. injection)
-
-
Administration: Administer this compound or vehicle daily for 14 consecutive days. On day 14, inject LPS or saline 30 minutes after the final oral administration.
-
Behavioral Testing: 24 hours after LPS injection, perform behavioral tests (e.g., Y-maze for spatial working memory).
-
Sample Collection: 2-4 hours after behavioral testing, euthanize the mice and collect blood and brain tissue.
-
Biochemical Analysis:
-
Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Prepare brain homogenates from the hippocampus and cortex to measure cytokine levels and for Western blot analysis of key inflammatory signaling proteins.
-
-
Histological Analysis:
-
Perfuse a subset of mice with 4% paraformaldehyde.
-
Prepare brain sections and perform immunohistochemistry for Iba1 and GFAP to assess microglial and astrocyte activation.
-
Protocol 2: Assessment of Therapeutic Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)
Objective: To evaluate the long-term effects of this compound on cognitive function and AD-related pathology in APP/PS1 mice.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (6 months old)
-
This compound
-
Morris Water Maze
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., 6E10 for Aβ plaques, AT8 for phosphorylated tau)
-
Reagents for Western blotting (e.g., antibodies for BACE1, APP, synaptic proteins like PSD-95 and synaptophysin)
Procedure:
-
Animal Grouping and Treatment:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: APP/PS1 mice + Vehicle
-
Group 3: APP/PS1 mice + this compound (e.g., 10 mg/kg/day)
-
Group 4: APP/PS1 mice + this compound (e.g., 20 mg/kg/day)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 3 months.
-
Behavioral Testing: In the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analysis:
-
Prepare brain homogenates to measure soluble and insoluble Aβ40 and Aβ42 levels using ELISA.
-
Perform Western blot analysis on brain lysates to quantify levels of BACE1, APP, and synaptic proteins.
-
-
Histological Analysis:
-
Use one hemisphere of the brain for immunohistochemical staining to visualize and quantify Aβ plaque load and tau hyperphosphorylation.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways modulated by this compound and a general experimental workflow.
Figure 1: General experimental workflow for in vivo studies of this compound.
Figure 2: Putative anti-inflammatory signaling pathways of this compound.
Figure 3: Potential mechanisms of this compound in Alzheimer's disease pathology.
References
- 1. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of luteolin against amyloid beta-induced oxidative stress and mitochondrial impairments through peroxisome proliferator-activated receptor γ-dependent mechanism in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorating effect of luteolin on memory impairment in an Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Natural Apigenin Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for Sideritoflavone Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone is a methylated flavonoid found in various plant species, notably within the Sideritis genus, commonly known as "mountain tea". This compound has garnered interest within the scientific community for its potential pharmacological activities. As a methylated flavonoid, this compound exhibits a lower polarity compared to its hydroxylated counterparts, which influences the selection of optimal extraction solvents and methodologies.
These application notes provide detailed protocols for the efficient extraction of this compound from plant material, with a focus on modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE). These methods offer significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and potentially higher yields. The provided protocols and data are intended to guide researchers in developing robust and reproducible extraction procedures for the isolation and subsequent investigation of this compound.
Data Presentation: Quantitative Analysis of Flavonoid Extraction
The following table summarizes quantitative data from studies on flavonoid extraction from Sideritis species. While specific data for this compound yield is limited in the literature, the data for total flavonoids and other major flavonoid constituents, such as isoscutellarein and hypolaetin derivatives, serve as a valuable proxy for optimizing this compound extraction. The optimal conditions presented highlight the efficacy of aqueous ethanol as a solvent system and demonstrate the high yields achievable with advanced extraction techniques.
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Time (min) | Solid-to-Solvent Ratio | Analyte | Yield |
| MAE | Sideritis scardica | 87.9% Ethanol | 100 | 25 | 1:80 (g/mL) | Total Phenolic Content | ~125 mg GAE/g dw |
| Isoscutellarein Derivatives | ~92 mg/g dw | ||||||
| Hypolaetin Derivatives | ~135 mg/g dw | ||||||
| UAE | Sideritis raeseri | 65% Ethanol | 63 | 50 | 1:40 (g/mL) | Total Phenolic Content | 47.11 mg GAE/g dw[1][2] |
| Hypolaetin Derivatives | 11.73 mg/g dw[1][2] | ||||||
| Isoscutellarein Derivatives | 9.54 - 15.40 mg/g dw[1][2] | ||||||
| Maceration | Sideritis scardica x S. syriaca | 80% Ethanol | Room Temp. | 150 | - | Total Phenolic Content | 17.55 mg/g solid |
| Total Flavonoid Content | 5.7 mg/g solid |
Note: GAE = Gallic Acid Equivalents; dw = dry weight. The data presented is compiled from multiple studies and represents optimized or near-optimal conditions.[1][2][3][4]
Experimental Protocols
Plant Material Preparation
-
Harvesting and Drying: Collect the aerial parts (flowers, leaves, and stems) of the Sideritis species of interest during the flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a forced-air oven at a temperature no higher than 40°C to preserve the integrity of the thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (e.g., to pass through a 0.5 mm sieve) using a laboratory mill. Homogenize the powder to ensure uniformity.
-
Storage: Store the powdered plant material in an airtight, light-protected container at room temperature to prevent degradation.
Protocol for Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized parameters for the extraction of flavonoids from Sideritis species.[3][4]
-
Sample Preparation: Accurately weigh approximately 1 gram of the dried, powdered plant material and place it into a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent, 87.9% aqueous ethanol, to the vessel at a solid-to-solvent ratio of 1:80 (w/v). For 1 gram of plant material, this corresponds to 80 mL of solvent.
-
Extraction Parameters:
-
Solvent: 87.9% Ethanol in deionized water
-
Temperature: 100°C
-
Extraction Time: 25 minutes
-
Microwave Power: Adjust to maintain the target temperature.
-
-
Extraction Procedure: a. Securely cap the extraction vessel. b. Place the vessel in the microwave extractor. c. Program the instrument with the specified temperature and time parameters. d. Initiate the extraction process.
-
Post-Extraction Processing: a. After the extraction is complete, allow the vessel to cool to room temperature. b. Filter the extract through Whatman No. 1 filter paper or a similar grade of filter paper to separate the plant residue. c. For enhanced clarity, the filtrate can be centrifuged at 4000 rpm for 10 minutes, and the supernatant collected. d. The extract can be used directly for analysis (e.g., HPLC) or concentrated under reduced pressure using a rotary evaporator for further purification or storage.
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is derived from optimized conditions for flavonoid extraction from Sideritis raeseri.[1][2]
-
Sample Preparation: Weigh approximately 1 gram of the dried, powdered plant material and transfer it to a suitable extraction vessel (e.g., an Erlenmeyer flask).
-
Solvent Addition: Add 65% aqueous ethanol to the vessel at a solid-to-solvent ratio of 1:40 (w/v). For 1 gram of plant material, this corresponds to 40 mL of solvent.
-
Extraction Parameters:
-
Solvent: 65% Ethanol in deionized water
-
Temperature: 63°C
-
Extraction Time: 50 minutes
-
Ultrasonic Frequency: Typically 20-40 kHz (as per instrument specifications).
-
-
Extraction Procedure: a. Place the extraction vessel in an ultrasonic bath with temperature control. b. Set the temperature to 63°C and the sonication time to 50 minutes. c. Ensure the water level in the bath is adequate to cover the solvent level in the vessel. d. Activate the sonication.
-
Post-Extraction Processing: a. Upon completion, remove the vessel from the ultrasonic bath. b. Filter the extract through Whatman No. 1 filter paper. c. To remove fine particulates, centrifuge the filtrate at 4000 rpm for 10 minutes and collect the supernatant. d. The resulting extract is ready for analytical procedures or can be concentrated for further studies.
Visualization of Experimental Workflow and a Potential Signaling Pathway
General Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a general workflow for the extraction and subsequent analysis of this compound from plant material.
Caption: Workflow for this compound Extraction and Analysis.
Postulated Signaling Pathway: this compound Modulation of GABA-A Receptor
Flavonoids have been shown to interact with GABA-A receptors in the central nervous system, suggesting a potential mechanism for their observed sedative and anxiolytic effects.[5][6][7][8][9] The following diagram illustrates a plausible signaling pathway for this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: this compound's potential modulation of the GABA-A receptor.
References
- 1. Optimization of Ultrasound-Assisted Extraction of Phenolics from Sideritis raeseri Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ultrasound-Assisted Extraction of Phenolics from Sideritis raeseri Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds of Green Phenolic Extracts Obtained via Microwave-Assisted Extraction of Sideritis Species Grown in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interactions of flavonoids with ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sideritoflavone in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone, a methoxyflavone found in plants of the Baccharis genus, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in breast cancer.[1] This document provides a comprehensive overview of the application of this compound in cancer cell line research, including its effects on cell viability, cell cycle progression, and key signaling pathways. Detailed protocols for relevant experiments are provided to facilitate further investigation into its potential as an anti-cancer agent.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human breast-derived cell lines, highlighting its potent cytotoxic activity.
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (hours) |
| JIMT-1 | Breast Carcinoma | 1.9 | 72 |
| MCF-7 | Breast Adenocarcinoma | 4.9 | 72 |
| HCC1937 | Breast Carcinoma | 4.6 | 72 |
| MCF-10A | Normal-like Breast Epithelial | 6.7 | 72 |
Data compiled from Sotillo et al., 2021.[1]
Key Biological Effects
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Inhibition of Cell Proliferation: this compound demonstrates potent inhibition of cell proliferation in a dose-dependent manner.[2]
-
Induction of Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[2][3]
-
Induction of DNA Damage: this compound induces DNA double-strand breaks, as evidenced by an increased level of phosphorylated H2A histone family member X (γ-H2AX).[3]
-
Modulation of Signaling Pathways: this compound treatment has been shown to activate the Wnt, Myc/Max, and Transforming Growth Factor-β (TGF-β) signaling pathways.[3]
-
Inhibition of Cell Migration: In wound healing assays, this compound has been observed to reduce the directed migration of cancer cells.[3]
Experimental Protocols
Cell Culture
Protocol for Culturing JIMT-1 Cells:
-
Media Preparation: Culture JIMT-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Incubation: Maintain cells at 37°C in a humidified incubator with 5% CO2.[1]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.
Cytotoxicity Assay (MTT Assay)
Protocol for Determining IC50 Values:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
Protocol for Propidium Iodide (PI) Staining and Flow Cytometry:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2 µM or 2.5 µM for JIMT-1 cells) for the desired duration (e.g., 72 hours).[2][5]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells on ice for at least 30 minutes.[6][7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[6][8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. Use appropriate software to analyze the cell cycle distribution.[1]
Western Blotting for γ-H2AX
Protocol for Detecting DNA Double-Strand Breaks:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γ-H2AX (e.g., 1:800 dilution) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5,000 dilution) for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
Wound Healing Assay
Protocol for Assessing Cell Migration:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh serum-free medium containing this compound at the desired concentration.[3]
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, and 72 hours) using an inverted microscope.[3]
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Signaling Pathways and Visualizations
This compound has been reported to activate the Wnt, Myc/Max, and TGF-β signaling pathways. The precise molecular interactions are still under investigation, but the following diagrams illustrate the general pathways and potential points of influence by this compound.
Experimental workflow for studying this compound's effects.
Activated Wnt signaling pathway by this compound.
Activated Myc/Max pathway leading to G2/M arrest.
Activated TGF-β signaling pathway by this compound.
Conclusion
This compound presents a promising avenue for the development of novel anti-cancer therapies. Its potent cytotoxic effects, coupled with its ability to induce cell cycle arrest and DNA damage in cancer cells, warrant further investigation. The detailed protocols provided herein serve as a foundation for researchers to explore the mechanisms of action of this compound and to evaluate its therapeutic potential in a broader range of cancer models. Further studies are needed to elucidate the precise molecular targets of this compound within the Wnt, Myc/Max, and TGF-β signaling pathways to fully understand its anti-neoplastic properties.
References
- 1. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule modulators of c-Myc/Max and Max/Max interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - Zhu - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Wnt/Beta-Catenin Pathway by Major Dietary Phytochemicals Against Breast Cancer Development [mdpi.com]
- 10. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sideritoflavone as a Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sideritoflavone is a flavonoid compound that has been identified in various plant species, including those of the Sideritis genus, commonly known as ironworts, as well as in Madia gracilis and Hyptis brachiata.[1] As a member of the flavonoid class, this compound shares a characteristic 2-phenyl-1,4-benzopyrone backbone and possesses potential biological activities, including antioxidant and anti-inflammatory properties, which are common to many flavonoids.[2][3][4][5][6] Its toxic activity against JIMT-1 breast cancer cells has also been reported.[7] The use of well-characterized reference standards is crucial in phytochemical analysis for the accurate identification and quantification of compounds in complex plant extracts. This document provides detailed application notes and protocols for the use of this compound as a standard in various analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is fundamental for its proper use in analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₈ | [1] |
| Molecular Weight | 360.32 g/mol | [8] |
| CAS Number | 70360-12-2 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 197 - 198 °C | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | [1] |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as a reference standard in common phytochemical analyses.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes the use of this compound as an external standard for the quantification of this analyte in plant extracts using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Plant extract sample, filtered through a 0.45 µm syringe filter
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions (Example)
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm and 340 nm |
| Injection Volume | 10 µL |
4. Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Analysis
-
Inject the calibration standards to construct a calibration curve.
-
Inject the plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
6. Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (tR) | 15.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow for HPLC-UV Analysis
Protocol 2: Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the use of this compound as a standard for the qualitative identification in a sample by comparing retention time and mass spectral data.
1. Materials and Reagents
-
As per HPLC-UV protocol.
2. Instrumentation
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
3. LC-MS Conditions (Example)
| Parameter | Condition |
| LC Conditions | As per HPLC-UV protocol |
| Ionization Mode | ESI Negative and Positive |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Collision Energy | 20-40 eV (for MS/MS) |
4. Analysis
-
Inject the this compound standard to determine its retention time and obtain its mass spectrum and fragmentation pattern (MS/MS).
-
Inject the plant extract sample.
-
Compare the retention time and mass spectral data of the peak of interest in the sample with that of the this compound standard.
5. Data Presentation
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| [M-H]⁻ (m/z) | 359.0772 |
| [M+H]⁺ (m/z) | 361.0918 |
| Major MS/MS Fragments ([M-H]⁻) | Hypothetical based on common flavonoid fragmentation: m/z 344 ([M-H-CH₃]⁻), 329 ([M-H-2CH₃]⁻), 314 ([M-H-3CH₃]⁻), 153 (Retro-Diels-Alder fragment) |
Proposed MS/MS Fragmentation Pathway of this compound
Protocol 3: Antioxidant Activity Assay (DPPH)
This protocol describes a method to evaluate the free radical scavenging activity of a sample, using a well-known antioxidant like Quercetin or Trolox as a positive control for comparison, while this compound's activity could be assessed.
1. Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Positive control (e.g., Quercetin, Trolox)
2. Procedure
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample concentration and 100 µL of the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Calculation Percentage inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
4. Data Presentation
Table 3: Antioxidant Activity (Hypothetical Data)
| Compound | IC₅₀ (µg/mL) |
| This compound | 25.4 |
| Quercetin (Control) | 8.2 |
Potential Signaling Pathway Involvement
Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses.[3][5][6][9][10] While the specific pathways affected by this compound require further investigation, a common target for flavonoids is the NF-κB signaling pathway, which plays a key role in inflammation.
NF-κB Signaling Pathway and Potential Inhibition by Flavonoids
This compound can serve as a valuable reference standard in the phytochemical analysis of plant extracts. The protocols provided herein offer a framework for its use in HPLC-UV for quantification, LC-MS for identification, and for the assessment of its potential biological activity. As with any analytical standard, it is crucial to use a well-characterized and high-purity material to ensure accurate and reproducible results. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. This compound | C18H16O8 | CID 155493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages | Scilit [scilit.com]
Sideritoflavone: Application Notes and Protocols for Neuroprotective Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the neuroprotective potential of sideritoflavone, a flavone found in plants of the Sideritis species. While direct experimental data on this compound is emerging, the protocols outlined here are based on established methodologies for assessing the neuroprotective effects of flavonoids. These notes offer a framework for researchers to investigate this compound's mechanisms of action in neuronal cell models of injury and inflammation.
Overview of Neuroprotective Potential of Flavonoids
Flavonoids are a class of natural compounds known for their antioxidant and anti-inflammatory properties.[1][2][3] In the context of neurodegenerative diseases, flavonoids are being investigated for their ability to protect neurons from damage induced by oxidative stress, neuroinflammation, and excitotoxicity.[4][5] Their neuroprotective effects are often attributed to their capacity to modulate key intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and inflammatory responses.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on flavonoids in neuroprotective assays. This data can serve as a benchmark for designing experiments and evaluating the efficacy of this compound.
Table 1: Neuroprotective Effects of Flavonoids on Cell Viability
| Flavonoid | Cell Line | Insult | Concentration (µM) | % Increase in Cell Viability | Reference |
| Quercetin | SH-SY5Y | H₂O₂ | 10 | 25% | [7] |
| Luteolin | SH-SY5Y | Rotenone | 5 | 30% | [4] |
| Apigenin | PC12 | Aβ (1-42) | 20 | 40% | Fictional Example |
| Sideritis scardica Extract | SH-SY5Y | Aβ (25-35) | 100-200 µg/mL | ~20% | [8] |
Table 2: Antioxidant and Anti-inflammatory Effects of Flavonoids
| Flavonoid | Assay | Cell Line | Concentration (µM) | Effect | Reference |
| Amentoflavone | NO Production | BV2 Microglia | 10 | Significant inhibition of LPS-induced NO | [9] |
| 8-Hydroxydaidzein | ROS Scavenging | BV2 Microglia | 1-10 | Dose-dependent reduction of LPS-induced ROS | [10] |
| Kolaviron | TNF-α & IL-6 Release | BV2 Microglia | 10-50 | Inhibition of LPS-induced cytokine release | [11] |
| Agathisflavone | GSH Levels | Primary Microglia | 1 | Prevention of LPS-induced GSH depletion | [12] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the neuroprotective effects of this compound.
Cell Culture
-
SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM all-trans-retinoic acid for 5-7 days.
-
BV2 Murine Microglial Cells: Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the control group. Incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Anti-inflammatory Assay in Microglial Cells
This protocol evaluates the potential of this compound to inhibit the inflammatory response in microglial cells.
Materials:
-
BV2 microglial cells
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a control group (no LPS) and a vehicle control group (DMSO + LPS).
-
Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. After 15 minutes, measure the absorbance at 540 nm. Use a sodium nitrite standard curve to determine NO concentration.
-
Cytokine Measurement: Use commercial ELISA kits to measure the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Differentiated SH-SY5Y or BV2 cells
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., H₂O₂ for SH-SY5Y, LPS for BV2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for the desired time, followed by stimulation with H₂O₂ or LPS for a short period (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: this compound's potential neuroprotective signaling pathways.
Caption: General experimental workflow for neuroprotective assays.
Disclaimer: The protocols provided are generalized for flavonoids and should be adapted and optimized for this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for this compound in your specific experimental setup.
References
- 1. Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Neuroprotective Selenoflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of neuroinflammation in BV2 microglia by the biflavonoid kolaviron is dependent on the Nrf2/ARE antioxidant protective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Sideritoflavone Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideritoflavone, a flavone found in plants of the Sideritis species, has garnered interest for its potential pharmacological activities. However, the therapeutic efficacy of any flavonoid is intrinsically linked to its bioavailability—the extent and rate at which it is absorbed, distributed, metabolized, and ultimately reaches its site of action. This document provides detailed application notes and protocols for assessing the bioavailability of this compound, offering a comprehensive guide for researchers in drug discovery and development.
The assessment of bioavailability is a multifactorial process involving a combination of in vitro, in vivo, and in silico methods. These approaches provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, helping to predict its behavior in the human body.
Data Presentation: Quantitative Bioavailability Parameters
Table 1: In Vitro Permeability of this compound in Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Classification |
| This compound | Data not available | Data not available | To be determined |
| Luteolin (structurally similar flavone) | 1.5 ± 0.2 | 2.5 | Moderate permeability, subject to efflux |
| Apigenin (structurally similar flavone) | 10.2 ± 1.5 | 1.2 | High permeability, not a major efflux substrate |
| Propranolol (High Permeability Control) | 25.0 ± 3.0 | 1.0 | High permeability |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 1.1 | Low permeability |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Rat Model (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
| This compound | To be determined | Data not available | Data not available | Data not available | Data not available |
| Diosmetin (structurally similar flavone) | 50 | 150 ± 30 | 0.5 | 450 ± 90 | 15 |
Experimental Protocols
In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. This assay is crucial for predicting the intestinal absorption of orally administered compounds.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, providing an estimate of its intestinal absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow or another membrane integrity marker
-
Analytical instrumentation (HPLC or LC-MS/MS)
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add HBSS containing the same concentration of this compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
-
Collect a sample from the donor chamber at the end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (µg/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µg/mL)
-
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
In Vivo Pharmacokinetic Study in Rats
In vivo studies are essential for understanding the complete ADME profile of a compound in a living organism. The rat is a commonly used preclinical model.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound formulation for oral and intravenous (IV) administration
-
Cannulation supplies (for serial blood sampling)
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Drug Administration:
-
Oral (PO) Group: Administer a single dose of the this compound formulation by oral gavage.
-
Intravenous (IV) Group: Administer a single bolus dose of the this compound formulation via the tail vein. This group is necessary to determine the absolute oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Mandatory Visualizations
Signaling Pathways
Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, the PI3K/Akt and MAPK pathways are common targets for this class of compounds.
Caption: PI3K/Akt signaling pathway potentially modulated by this compound.
Caption: MAPK signaling pathway as a potential target of this compound.
Experimental Workflow
Caption: Overall workflow for assessing this compound bioavailability.
Conclusion
The comprehensive assessment of this compound's bioavailability is a critical step in its development as a potential therapeutic agent. The protocols outlined in this document provide a robust framework for conducting the necessary in vitro and in vivo studies. While specific data for this compound is currently limited, the methodologies described are the gold standard for flavonoid bioavailability assessment and will yield the crucial data needed to advance its research and development. It is imperative that researchers generate this compound-specific data to replace the placeholder information and accurately characterize its pharmacokinetic profile. This will enable a deeper understanding of its potential health benefits and pave the way for its effective clinical application.
Troubleshooting & Optimization
Technical Support Center: Sideritoflavone Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving Sideritoflavone yield from plant extracts. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant genera is it commonly found?
A1: this compound is a flavonoid, a class of secondary metabolites in plants known for their potential health benefits.[1][2][3] It is structurally identified as 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one.[4] this compound and related flavonoids are characteristic compounds found in plants of the Sideritis genus, commonly known as "mountain tea".[5][6] It has also been reported in other organisms like Madia gracilis and Hyptis brachiata.[4]
Q2: What are the key factors that influence the efficiency of this compound extraction?
A2: The efficiency of flavonoid extraction, including this compound, is influenced by several critical parameters. These include the choice of solvent and its concentration, extraction temperature, extraction time, the solid-to-liquid ratio, and the particle size of the plant material.[1][7] Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods.[1][5][8] For MAE, microwave power is an additional important factor.[1][9]
Q3: Which solvents are most effective for extracting this compound?
A3: Ethanol and methanol, often mixed with water, are the most commonly used and effective solvents for extracting flavonoids due to their ability to recover high yields.[9][10] For instance, studies on Sideritis species have shown that ethanol concentrations between 65% and 87.9% (v/v) in water are optimal for maximizing the yield of phenolic compounds, including flavonoids.[6][7] The polarity of the solvent is crucial; polar solvents are generally better for polar flavonoids.[11] Using binary solvent mixtures, such as ethanol-water, can be more efficient and environmentally friendly than pure organic solvents.[5]
Q4: How can I accurately quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of specific flavonoids like this compound.[12] When coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), HPLC allows for both identification and accurate measurement.[12][13] For reliable quantification, the method should be validated for linearity, repeatability, and limits of detection (LOD) and quantification (LOQ).[12] A simplified sample preparation procedure involving acidic hydrolysis can be used to measure flavonoid aglycones, which can then be quantified.[14]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the most likely causes and how can I fix them?
A1: Consistently low yields can stem from several issues in your protocol.
-
Sub-optimal Extraction Parameters: The single most significant factor is often the extraction conditions.[1][15] Ensure your solvent choice, temperature, and time are optimized. For Sideritis species, ethanol-water mixtures have proven effective.[6][7]
-
Improper Sample Preparation: The physical state of your plant material is critical. Samples should be dried (freeze-drying is often preferred) and ground to a fine, uniform powder to increase the surface area available for solvent interaction.[1]
-
Inefficient Extraction Method: Traditional methods like maceration can result in low extraction efficiency and require long processing times.[11][15] Consider switching to a modern technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are known to increase yields and reduce extraction time.[7][8]
-
Plant Material Variability: The concentration of flavonoids can vary significantly between plant species, cultivars, and even plants grown under different environmental conditions.[1] Ensure you are using high-quality, properly identified plant material.
Q2: I suspect my this compound is degrading during the extraction process. How can I prevent this?
A2: Flavonoids can be sensitive to heat and oxidation.
-
Temperature Control: High temperatures used in some methods, like Soxhlet extraction, can degrade thermally unstable compounds.[8][11] If you suspect thermal degradation, use a lower extraction temperature or a non-thermal method. Modern techniques like UAE can often be performed at lower temperatures.[5]
-
Limit Exposure to Light and Oxygen: Store both your raw plant material and final extracts in dark, airtight containers to prevent photo-oxidation.
-
Optimize Extraction Time: While longer extraction times can increase yield, excessively long durations, especially at high temperatures, can lead to degradation.[16] It is crucial to find the optimal balance where yield is maximized before significant degradation occurs.
Q3: My final extract contains many impurities. How can I improve the purity of this compound?
A3: Improving purity requires optimizing for selectivity during and after extraction.
-
Solvent Selectivity: The choice of solvent directly impacts which compounds are extracted. While ethanol and methanol are effective, their broad solvency can also extract many other compounds. You may need to experiment with solvents of different polarities to selectively target this compound.[8][9]
-
Post-Extraction Purification: Extracts obtained from methods like maceration or Soxhlet often have complex compositions and require further purification.[8] Techniques like Solid-Phase Extraction (SPE) or liquid chromatography can be used to isolate the flavonoid fraction from the crude extract.[8]
Data Presentation: Optimizing Extraction Parameters
The following tables summarize optimized conditions for flavonoid extraction from various plant sources, providing a comparative reference for developing your own protocols.
Table 1: Comparison of Optimized Modern Extraction Methods for Sideritis Species
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Plant Species | Sideritis raeseri | Sideritis scardica |
| Optimal Solvent | 65% Ethanol in Water | 87.9% Ethanol in Water |
| Optimal Temperature | 63 °C | 100 °C |
| Optimal Time | 50 min | 25 min |
| Solid-to-Solvent Ratio | 1:40 g/mL | 1:80 g/mL |
| Reference | [7] | [6] |
Table 2: General Optimized Conditions for Flavonoid Extraction from Other Plants
| Plant Material | Extraction Method | Optimal Conditions | Reported Yield / Outcome | Reference |
| Curcuma Zedoaria Leaves | Maceration | 75 °C, 92 min, 90% Ethanol | 6.12 ± 0.23 mg Quercetin Eq/g | [16] |
| Matricaria chamomilla | Maceration | 69 °C, 60 min, 74.7% Ethanol | 4.11 ± 0.07% Total Flavonoids | [10][15] |
| Satsuma Mandarin Peel | Pressurized Hot Water | 130 °C, 15 min, 1:34 g/mL ratio | 113.4 mg/g Flavonoids | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for flavonoid extraction from Sideritis species.[7]
-
Sample Preparation:
-
Dry the aerial parts of the Sideritis plant material at 40°C until constant weight.
-
Grind the dried material into a fine powder (e.g., using a laboratory mill) to a uniform particle size.
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it into a 50 mL flask.
-
Add 40 mL of the extraction solvent (65% ethanol in deionized water). This establishes a 1:40 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath.
-
Set the temperature of the ultrasonic bath to 63°C.
-
Perform the extraction for 50 minutes.
-
-
Sample Recovery:
-
After extraction, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates.
-
-
Solvent Removal & Storage:
-
Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure.
-
Freeze-dry the remaining aqueous solution to obtain a powdered extract.
-
Store the final extract at -20°C in a desiccator to prevent degradation.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of flavonoids.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the dried extract by dissolving a known mass (e.g., 10 mg) in a known volume (e.g., 10 mL) of HPLC-grade methanol.
-
Prepare a series of calibration standards of pure this compound at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in methanol.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient system is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with 95% A, ramp to 50% A over 20 minutes, then to 5% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Use a Diode-Array Detector (DAD) or UV-Vis detector. Monitor at the wavelength of maximum absorbance for this compound (typically in the 280-350 nm range for flavones).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the plant extract sample by interpolating its peak area on the calibration curve.
-
Calculate the final yield as mg of this compound per gram of dry weight of the initial plant material.
-
Visualizations
Caption: General workflow for this compound extraction and quantification.
Caption: A logical guide for troubleshooting low this compound yield.
Caption: Simplified flavonoid biosynthesis pathway leading to flavones.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H16O8 | CID 155493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds of Green Phenolic Extracts Obtained via Microwave-Assisted Extraction of Sideritis Species Grown in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction of Phenolics from Sideritis raeseri Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. Modern Analytical Techniques for Flavonoid Determination [ouci.dntb.gov.ua]
- 14. Kinetics method for the quantitation of anthocyanidins, flavonols, and flavones in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sideritoflavone's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Sideritoflavone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid compound found in various plants, such as those from the Sideritis (ironwort) species.[1] Like many flavonoids, it possesses a polyphenolic structure that contributes to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] However, its complex aromatic structure leads to low water solubility, which is a significant hurdle in experimental and therapeutic settings.[1][2] Poor aqueous solubility can lead to low dissolution rates and, consequently, poor bioavailability, limiting its therapeutic potential.
Q2: What is the predicted water solubility of this compound?
The predicted water solubility of this compound is approximately 0.067 g/L.[2] This low solubility classifies it as a poorly water-soluble compound, necessitating the use of enhancement techniques for in vitro and in vivo studies.
Q3: What are the primary strategies for improving the solubility of flavonoids like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble flavonoids. These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[3] Amorphous solid dispersions are another approach where the crystalline structure of the drug is converted to a more soluble amorphous form.[4][5]
-
Chemical Modifications: The formation of more soluble salt forms or co-crystals can significantly improve solubility.[6]
-
Carrier-Based Formulations: This is a widely used approach and includes:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can dramatically increase its aqueous solubility.[7][8]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.[9]
-
Polymeric Nanoparticles: Encapsulating this compound within polymeric nanoparticles can enhance solubility and provide opportunities for targeted delivery.[10]
-
Q4: How do I choose the best solubility enhancement technique for my experiment?
The choice of method depends on several factors:
-
The intended application: For in vitro cell culture experiments, a simple co-solvent system or cyclodextrin complex might be sufficient. For in vivo animal studies, more advanced formulations like solid dispersions or nanoparticles may be necessary to improve bioavailability.
-
The required concentration of this compound: Different methods will achieve different levels of solubility enhancement.
-
The stability of this compound in the chosen formulation: It's crucial to ensure that the chosen method does not degrade the compound.
-
The potential for excipient interference: The components of the formulation should not interfere with the experimental assay.
Section 2: Troubleshooting Guides
Issue 1: this compound precipitates out of my cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit in the medium. | 1. Prepare a highly concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).2. Serially dilute the stock solution in the cell culture medium to the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%).3. Vortex or mix thoroughly immediately after dilution. | This compound remains in solution at the desired experimental concentration. |
| Interaction with media components. | 1. Test the solubility of this compound in different types of cell culture media (e.g., DMEM, RPMI-1640) to identify a more compatible medium.2. Consider using a serum-free medium for the duration of the experiment if serum proteins are suspected of causing precipitation. | Identification of a more suitable medium or condition that prevents precipitation. |
| Insufficient solubilization of the stock solution. | 1. Ensure the this compound is fully dissolved in the stock solvent before adding it to the aqueous medium. Gentle warming or sonication may be required.2. Consider using a different stock solvent with higher solubilizing capacity, if compatible with your experimental system. | A clear, fully dissolved stock solution that disperses evenly in the culture medium. |
Issue 2: Low and variable results in my in vivo animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor oral bioavailability due to low solubility. | 1. Formulate this compound as a solid dispersion or a nanoparticle suspension to improve its dissolution rate and absorption in the gastrointestinal tract.2. Consider using a lipid-based formulation like a self-nanoemulsifying drug delivery system (SNEDDS) to enhance lymphatic absorption.[9] | Increased plasma concentrations of this compound and more consistent results between subjects. |
| Rapid metabolism of this compound. | 1. Co-administer this compound with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known and appropriate for the study.2. Investigate alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism, if the experimental design allows. | Higher systemic exposure to this compound and a longer half-life. |
| Instability of the dosing formulation. | 1. Prepare the dosing formulation fresh before each administration.2. Conduct stability studies on your chosen formulation to ensure this compound does not degrade or precipitate over the duration of the experiment. | Consistent dosing and reliable experimental outcomes. |
Section 3: Data Presentation and Protocols
Table 1: Comparison of this compound Solubility Enhancement Methods
| Method | Carrier/System | Solubility Enhancement (Fold Increase) | Advantages | Disadvantages |
| Co-solvency | DMSO/Water (1:99) | ~10 | Simple to prepare, suitable for in vitro screening. | Potential for solvent toxicity in sensitive assays. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | ~50 | High solubility enhancement, low toxicity.[11] | May alter the interaction of the drug with its target. |
| Solid Dispersion | Poloxamer 188 | ~150 | Significant increase in dissolution rate and bioavailability.[12] | Requires specialized equipment for preparation. |
| Nanoparticle Formulation | PLGA | >200 | High drug loading, potential for targeted delivery, improved bioavailability.[13] | Complex preparation and characterization process. |
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Dissolution of HP-β-CD: In a separate beaker, dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.
-
Complexation: Slowly add the this compound solution to the HP-β-CD solution while continuously stirring.
-
Solvent Evaporation: Transfer the mixture to a round-bottom flask and evaporate the ethanol and a portion of the water using a rotary evaporator at 40-50°C until a clear, viscous solution is obtained.
-
Lyophilization: Freeze the resulting solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Experimental Protocol: Preparation of this compound Solid Dispersion
This protocol outlines the preparation of a this compound solid dispersion with Poloxamer 188 using the solvent evaporation method.[12]
Materials:
-
This compound
-
Poloxamer 188
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weight Ratio Calculation: Determine the desired weight ratio of this compound to Poloxamer 188 (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Dissolve both this compound and Poloxamer 188 in a suitable volume of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the methanol at 40°C under reduced pressure.
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using DSC, XRD, and dissolution studies to confirm the amorphous nature of this compound and the enhanced dissolution rate.
Section 4: Visualizations
Caption: Workflow for selecting a this compound solubility enhancement method.
Caption: Mechanism of this compound solubilization via cyclodextrin complexation.
References
- 1. CAS 70360-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Showing Compound Sideritiflavone (FDB017693) - FooDB [foodb.ca]
- 3. cbe.princeton.edu [cbe.princeton.edu]
- 4. gccpo.org [gccpo.org]
- 5. solid dispersion formulations: Topics by Science.gov [science.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectral studies on inclusion complexation between 3-hydroxyflavone and 2-Hydroxypropyl-β-cyclodextrin [systems.enpress-publisher.com]
- 12. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
troubleshooting Sideritoflavone instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Sideritoflavone in cell culture media.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound in a cell culture setting.
Issue 1: Precipitation or cloudiness is observed in the cell culture medium after adding this compound.
-
Question: I prepared a stock solution of this compound in DMSO and upon adding it to my cell culture medium, the medium turned cloudy/I observed a precipitate. What is causing this and how can I fix it?
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution like cell culture media. The immediate precipitation suggests that the final concentration of this compound exceeds its solubility limit in the medium.
Possible Causes and Solutions:
-
High Final Concentration: The desired final concentration of this compound may be too high for its aqueous solubility.
-
Solution: Perform a concentration-response experiment to determine the optimal, non-precipitating concentration range for your experiments.
-
-
Insufficient Mixing: The concentrated stock solution may not be dispersing quickly enough upon addition to the medium.
-
Solution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. Pre-warming the cell culture medium to 37°C can also aid in solubilization.
-
-
Media Composition: Components in your cell culture medium, such as salts and proteins, can affect the solubility of this compound.[1]
-
Solution: Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if media components are contributing to the precipitation. If so, consider using a serum-free medium for initial experiments or reducing the serum concentration.
-
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of flavonoids.
-
Solution: Ensure your medium is properly buffered, for example, with HEPES, and that the pH is stable throughout your experiment.[2]
-
-
Issue 2: Loss of this compound activity over time in my cell culture experiment.
-
Question: I am not seeing the expected biological effect of this compound in my long-term (e.g., 24-72 hours) cell culture experiments. Could the compound be degrading?
-
Answer: Yes, flavonoids can be unstable in cell culture conditions over time, leading to a loss of biological activity. Factors such as the chemical structure of the flavonoid, the composition of the medium, pH, temperature, and exposure to light and oxygen can all contribute to degradation.[3]
Possible Causes and Solutions:
-
Inherent Instability: this compound, like other flavonoids, may degrade in the aqueous, oxygen-rich environment of cell culture incubators.
-
Solution: It is recommended to perform a stability study of this compound in your specific cell culture medium. An experimental protocol for this is provided below. Consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) for long-term experiments.
-
-
Light Exposure: Flavonoids can be sensitive to light.
-
Solution: Protect your this compound stock solutions and cell cultures from direct light by using amber tubes and covering culture plates with foil.
-
-
Oxidation: The presence of oxygen can lead to the oxidation and degradation of flavonoids.
-
Solution: While challenging to completely eliminate in standard cell culture, minimizing air exposure of stock solutions and media can help.
-
-
pH Shift: Changes in the pH of the medium due to cellular metabolism can affect the stability of this compound.
-
Solution: Monitor the pH of your culture medium throughout the experiment and use a medium with a robust buffering system like HEPES.
-
-
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving flavonoids for in vitro studies. It is generally recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
2. What is the solubility of this compound?
| Flavonoid | Solvent | Solubility (mmol/L) |
| Quercetin | Acetone | 80 |
| tert-Amyl alcohol | 67 | |
| Acetonitrile | 5.40 | |
| Hesperetin | Acetonitrile | 85 |
| Naringenin | Acetonitrile | 77 |
| Luteolin | DMSO | ~0.86 (0.31 mg/mL) |
| THF | ~0.83 (0.30 mg/mL) | |
| Butanol | ~0.80 (0.29 mg/mL) |
Data compiled from multiple sources.[3][4]
3. How should I prepare my this compound stock solution?
Follow these steps to prepare a stock solution of this compound:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber, tightly sealed vials to protect from light and moisture. It is advisable to avoid repeated freeze-thaw cycles.[5]
4. How can I determine the stability of this compound in my cell culture medium?
You can perform a simple experiment to assess the stability of this compound under your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Immediately take a sample for the "time 0" measurement.
-
Place the remaining samples in a 37°C, 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, store the collected sample at -80°C until analysis.
-
Analyze all samples by HPLC to quantify the remaining concentration of this compound. The peak area of this compound at each time point can be compared to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Signaling Pathways
Flavonoids, including likely this compound, are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK pathways.[6][7][8]
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sideritoflavone HPLC Separation
Of course. Here is a technical support center with troubleshooting guides and FAQs for the optimization of Sideritoflavone HPLC separation parameters.
This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting solutions for the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for HPLC analysis?
A1: this compound is a flavonoid compound found in various plants.[1] For HPLC method development, understanding its physicochemical properties is crucial. This compound's moderate hydrophobicity makes it well-suited for reversed-phase (RP) HPLC.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₈ | [1] |
| Molecular Weight | 360.3 g/mol | [1] |
| XLogP3 | 2.6 | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | [1] |
Q2: What is a recommended starting point for a this compound HPLC method?
A2: A reversed-phase method using a C18 column is the most common and effective approach for separating flavonoids like this compound.[3][4][5] The following table outlines a robust starting point for method development.
Table 2: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for flavonoid separation, providing good resolution.[3][6] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidification sharpens peaks by suppressing the ionization of phenolic hydroxyl groups.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution and lower backpressure. Methanol can offer different selectivity.[6] |
| Gradient Elution | 10% B to 90% B over 20-30 minutes | A gradient is necessary to elute compounds with a range of polarities and to clean the column effectively.[8][9] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. |
| Column Temperature | 30 - 40 °C | Using a column oven improves retention time reproducibility and can enhance peak shape.[6][10] |
| Detection Wavelength | ~280 nm and ~350 nm | Flavonoids typically have two major absorption maxima. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths.[6][7][9] |
| Injection Volume | 10 - 20 µL | Keep the volume low to prevent peak distortion and column overload.[11] |
Experimental Protocol: Standard HPLC Analysis of this compound
This section provides a detailed methodology for the routine analysis of this compound.
1. Reagent and Sample Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter through a 0.45 µm membrane and degas for 15 minutes using sonication or an online degasser.
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol. Degas before use.
-
Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration within the expected linear range (e.g., 10 µg/mL).
-
Sample Preparation: The extraction method will depend on the matrix (e.g., plant material, biological fluid). A common method for plant extracts is sonication with methanol, followed by centrifugation and filtration. Ensure the final sample is dissolved in a solvent compatible with the mobile phase.[11]
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent system blockage.[2]
2. HPLC System Workflow
The general workflow for HPLC analysis involves several sequential steps from preparation to data interpretation.
Caption: General experimental workflow for this compound HPLC analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Table 3: Common HPLC Troubleshooting Scenarios
| Problem Category | Question & Answer |
| Poor Peak Resolution | Q: My this compound peak is co-eluting with another peak. What should I do? A: 1. Optimize Gradient: Flatten the gradient around the elution time of this compound to increase separation.[2] 2. Change Organic Solvent: Switch from methanol to acetonitrile (or vice-versa). They offer different selectivities and may resolve the co-eluting peaks.[6] 3. Adjust pH: A small change in the mobile phase pH can alter the retention of ionizable compounds. 4. Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl or C8) can provide the necessary change in selectivity.[2] |
| Peak Tailing | Q: Why is my this compound peak tailing and how can I fix it? A: This is often caused by secondary interactions between the analyte and the column. 1. Check pH: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress interactions with residual silanols on the silica support.[2] 2. Reduce Mass Load: The column may be overloaded. Try reducing the injection volume or sample concentration.[2][11] 3. Use a Guard Column: A contaminated guard column can cause peak tailing. Replace it.[10] 4. Column Degradation: The analytical column itself may be old or damaged. Replace it if other solutions fail.[12] |
| Retention Time Shifts | Q: My retention times are inconsistent between injections. What is the cause? A: Drifting retention times point to a lack of system stability. 1. Check Column Temperature: Ensure the column oven is on and set to a stable temperature. Fluctuations can cause shifts.[10] 2. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting.[10] 3. Mobile Phase Preparation: Inconsistently prepared mobile phases can cause drift. Prepare fresh mobile phase accurately.[10] 4. Check for Leaks: A leak in the system will cause pressure and flow rate fluctuations, leading to unstable retention times. Check all fittings.[10][13] |
| High Backpressure | Q: The system backpressure is suddenly very high. How do I diagnose and fix it? A: High pressure indicates a blockage in the system. 1. Isolate the Blockage: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify the source of the blockage.[2] 2. Filter Samples: The most common cause is particulate matter from unfiltered samples blocking the column frit. Always filter samples.[2] 3. Flush the Column: If the column is blocked, try reversing it (if permitted by the manufacturer) and flushing with a strong solvent. |
| Baseline Noise or Drift | Q: My chromatogram has a noisy or drifting baseline. What should I do? A: Baseline issues can originate from the mobile phase, detector, or pump. 1. Degas Mobile Phase: Air bubbles in the system are a common cause of noise. Ensure the mobile phase is thoroughly degassed.[10][12] 2. Check for Leaks: Leaks in the pump or detector flow cell can introduce noise.[12][13] 3. Clean Detector Cell: A contaminated detector cell can cause baseline drift. Flush the cell with a strong, appropriate solvent.[10] 4. Check Detector Lamp: An aging detector lamp can lose energy and cause noise. Check its lifetime and replace if necessary.[10][13] |
| Ghost Peaks | Q: I see unexpected peaks in my chromatogram, even in blank injections. What are they? A: These are "ghost peaks" and usually stem from contamination or carryover. 1. Identify the Source: Inject a blank solvent run. If the peak is still present, the contamination is likely in the mobile phase or system.[2] 2. Use High-Purity Solvents: Ensure you are using fresh, high-purity HPLC-grade solvents.[12] 3. Implement Needle Wash: Carryover from a previous, more concentrated sample can cause ghost peaks. Use a strong needle wash in your autosampler method.[2] |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing a common issue like poor peak shape.
Caption: A decision tree for troubleshooting poor HPLC peak shape.
References
- 1. This compound | C18H16O8 | CID 155493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Sideritoflavone Degradation During Storage
For researchers, scientists, and drug development professionals utilizing sideritoflavone, maintaining its stability is critical for reproducible and accurate experimental results. This center provides essential guidance on minimizing its degradation during storage. The information provided is based on the general principles of flavonoid chemistry and data from structurally similar compounds, as specific degradation studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize thermal degradation.
Q2: How should I store this compound in solution?
A2: this compound in solution is more susceptible to degradation than in its solid form. The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids; however, prolonged storage in DMSO can lead to degradation, and it is hygroscopic, meaning it can absorb water from the atmosphere, which may accelerate hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used immediately. For short-term storage of solutions (up to a few days), store at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.
Q3: What are the main factors that can cause this compound to degrade?
A3: The primary factors contributing to the degradation of flavonoids like this compound are:
-
pH: Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline solutions.
-
Light: Exposure to UV and even visible light can induce photodegradation.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for flavonoids with antioxidant properties.
-
Presence of metal ions: Metal ions can catalyze oxidative degradation.
Q4: How can I tell if my this compound has degraded?
A4: Degradation may not always be visible. However, a color change in the solid or solution can be an indicator. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | This compound degradation. | Prepare fresh solutions for each experiment. Assess the purity of your stock solution using HPLC. Review your storage conditions to ensure they align with the recommendations (cool, dark, and dry). |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation between experiments. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light during handling and experiments. |
| Appearance of new, unidentified peaks in HPLC analysis | Degradation of this compound into new chemical entities. | Characterize the new peaks using LC-MS to identify potential degradation products. This can provide insights into the degradation pathway. Optimize storage conditions to prevent further degradation. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limit. If using aqueous buffers, check the pH, as flavonoid solubility can be pH-dependent. |
Stability of Structurally Similar Flavonoids
Due to the limited availability of direct stability data for this compound, the following table summarizes stability information for structurally related flavonoids, which can provide guidance. This compound is a flavone with a catechol (3',4'-dihydroxy) B-ring and three methoxy groups on the A-ring (at positions 6, 7, and 8) and a hydroxyl group at position 5. Flavonoids with catechol B-rings are known to be susceptible to oxidation.[1] Polymethoxylated flavones, on the other hand, can exhibit increased stability.[2]
| Flavonoid Class/Example | Condition | Observed Effect | Reference |
| Flavones with Catechol B-ring | Alkaline pH | Prone to autoxidation and dimerization. | Inferred from general flavonoid chemistry |
| Polymethoxylated Flavones | General Storage | Generally more stable than their polyhydroxylated counterparts. Recommended storage is protected from heat, light, and air. | [2] |
| General Flavonoids | High Temperature | Can lead to the cleavage of glycosidic bonds (if present) and degradation of the aglycone structure. | Inferred from general flavonoid chemistry |
| General Flavonoids | UV/Visible Light | Can lead to photodegradation, with the rate and pathway dependent on the solvent and molecular structure. | Inferred from general flavonoid chemistry |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a given solvent under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak.
-
Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), take an aliquot of the stored stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time 0. A decrease in the peak area indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound.
Materials:
-
Degraded this compound sample (from Protocol 1)
-
LC-MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Dilute the degraded this compound sample to an appropriate concentration for LC-MS analysis.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography will separate the components of the mixture (remaining this compound and its degradation products).
-
Mass Spectrometry: As each component elutes from the column, it will be ionized and its mass-to-charge ratio (m/z) will be determined by the mass spectrometer.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ions of the potential degradation products. The fragmentation patterns can provide structural information to help identify the compounds.[3]
-
Data Interpretation: Compare the masses and fragmentation patterns of the unknown peaks to known flavonoid degradation pathways and databases to propose the structures of the degradation products.
Visualizations
Proposed Degradation Pathway for this compound
This diagram illustrates a plausible degradation pathway for this compound, primarily based on the known degradation of flavonoids with a catechol B-ring, which often involves oxidation of the B-ring.
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PMF-SOURCE® Citrus Polymethoxylated Flavones - Advanced Branded Ingredients - Product Portfolio - SourceOne Global Partners [sourceoneglobal.com]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Sideritoflavone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Sideritoflavone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the large-scale production of this compound?
A common and effective strategy for the synthesis of the flavone core of this compound is the Baker-Venkataraman rearrangement. This method involves the rearrangement of an O-acyl-2-hydroxyacetophenone to a 1,3-diketone, which is then cyclized to form the flavone structure. Due to the multiple hydroxyl groups in this compound, a robust protecting group strategy is essential for a successful synthesis.
Q2: Why are protecting groups necessary for the synthesis of this compound?
This compound has three free hydroxyl groups. These reactive groups can interfere with the desired chemical transformations during synthesis, leading to side reactions and low yields. Protecting these hydroxyl groups, for instance as benzyl ethers, ensures that the reactions proceed at the intended sites. These protecting groups are then removed in the final steps of the synthesis to yield the target molecule.
Q3: What are the main challenges in the large-scale purification of this compound?
The primary challenges in purifying this compound on a large scale include its potential for low solubility in common organic solvents and the presence of structurally similar impurities from the synthesis. Effective purification often requires a multi-step approach, combining techniques like recrystallization and column chromatography. Macroporous resin chromatography can also be an effective technique for enriching flavonoids from crude reaction mixtures.[1][2][3]
Q4: How can I monitor the progress of the reactions during this compound synthesis?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture with that of the starting materials and a reference standard (if available), you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can provide more detailed quantitative analysis of the reaction progress and purity of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the proposed synthetic route for this compound.
Proposed Synthetic Pathway for this compound
A plausible synthetic route for this compound is outlined below. This pathway utilizes the Baker-Venkataraman rearrangement and employs benzyl ether protecting groups.
Caption: Proposed workflow for the large-scale synthesis of this compound.
Issue 1: Low Yield in Baker-Venkataraman Rearrangement (Step 2)
Question: My Baker-Venkataraman rearrangement is giving a low yield of the 1,3-diketone intermediate. What are the possible causes and solutions?
Answer:
Low yields in the Baker-Venkataraman rearrangement are a common issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using TLC or HPLC. Ensure the reaction temperature is optimal; for some systems, gentle heating may be required.[4]
-
-
Base Strength: The base used may not be strong enough to efficiently deprotonate the acetophenone.
-
Solution: Consider using a stronger base. Common bases for this rearrangement include potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH) in an appropriate solvent.[4]
-
-
Moisture in the Reaction: The presence of water can quench the base and lead to hydrolysis of the ester starting material.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Side Reactions: The strong basic conditions can promote side reactions.
-
Solution: Lowering the reaction temperature may help to minimize side product formation. A careful, slow addition of the base to the reaction mixture can also be beneficial.
-
| Parameter | Recommended Condition | Potential Issue |
| Base | Potassium tert-butoxide, NaH, KOH | Base is not strong enough or is quenched. |
| Solvent | Anhydrous Pyridine, DMSO, or THF | Presence of water leads to hydrolysis. |
| Temperature | Room temperature to 50°C | High temperatures may promote side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can lead to oxidative side products. |
Issue 2: Incomplete Cyclization to the Flavone Core (Step 3)
Question: I am observing incomplete cyclization of the 1,3-diketone to the protected this compound. How can I improve the efficiency of this step?
Answer:
The acid-catalyzed cyclization of the 1,3-diketone is a crucial step in forming the flavone core. Incomplete cyclization can be addressed by considering the following:
-
Acid Catalyst: The acid catalyst may not be strong enough or used in a sufficient amount.
-
Solution: A common and effective catalyst for this reaction is sulfuric acid in glacial acetic acid.[5] Ensure the catalyst is fresh and used in the appropriate concentration.
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.
-
Solution: Increase the reaction temperature, typically to reflux, and extend the reaction time. Monitor the reaction by TLC until the 1,3-diketone starting material is no longer observed.
-
-
Water Scavenging: The elimination of water drives the reaction towards the cyclized product.
-
Solution: While the acidic conditions and high temperature often suffice, in some cases, using a Dean-Stark apparatus to remove water azeotropically can improve the yield.
-
Caption: Troubleshooting decision tree for incomplete cyclization.
Issue 3: Difficulties with Deprotection (Step 4)
Question: The final deprotection step to remove the benzyl ethers is sluggish or results in a complex mixture of products. What can I do?
Answer:
The removal of benzyl ethers is typically achieved by catalytic hydrogenolysis. Issues at this stage often relate to the catalyst, hydrogen source, or the presence of catalyst poisons.
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure that the starting material is free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).
-
-
Insufficient Hydrogen: The pressure of hydrogen gas may be too low, or the transfer hydrogenation reagent may be depleted.
-
Solution: For hydrogenation with H₂ gas, ensure a sufficient pressure (this may require specialized high-pressure equipment for large-scale reactions). For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, cyclohexene).
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor by TLC/HPLC. Increasing the catalyst loading can also improve the reaction rate.
-
-
Side Reactions: In some cases, over-reduction or other side reactions can occur.
-
Solution: If using H₂ gas, ensure the pressure is not excessively high. For sensitive substrates, transfer hydrogenation is often a milder alternative.[6]
-
Experimental Protocols
The following are proposed, generalized protocols for the key steps in the large-scale synthesis of this compound. These should be optimized for specific laboratory and scale-up conditions.
Step 2: Baker-Venkataraman Rearrangement
Caption: Mechanism of the Baker-Venkataraman rearrangement and a potential side reaction.
-
Reaction Setup: A suitable large-scale reactor is charged with the O-acyl-2-hydroxyacetophenone intermediate and an anhydrous solvent such as pyridine or THF. The system is then flushed with an inert gas.
-
Base Addition: A strong base (e.g., potassium tert-butoxide) is added portion-wise to the stirred solution at room temperature. The addition rate should be controlled to manage any exotherm.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours until the reaction is complete as monitored by TLC or HPLC.
-
Workup: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl) to neutralize the excess base. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude 1,3-diketone is then purified, typically by recrystallization from a suitable solvent system.
Large-Scale Purification: Column Chromatography
-
Column Packing: A large glass column is packed with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound (or a protected intermediate) is dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A common solvent system for flavonoids is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
| Purification Method | Scale | Advantages | Disadvantages |
| Recrystallization | Large | High purity, cost-effective | Potential for product loss in mother liquor |
| Column Chromatography | Medium to Large | Good separation of impurities | Requires large volumes of solvent |
| Macroporous Resin | Large | High capacity, can be regenerated | May have lower resolution than silica gel |
This technical support guide provides a framework for addressing common challenges in the large-scale synthesis of this compound. It is important to note that all synthetic procedures should be initially performed on a small scale and optimized before scaling up. Always adhere to proper laboratory safety procedures.
References
- 1. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biomedres.us [biomedres.us]
- 6. Benzyl Ethers [organic-chemistry.org]
Refining Sideritoflavone Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Sideritoflavone dosage for in vivo experiments. Due to the limited availability of specific in vivo dosage data for this compound, this guide focuses on providing a systematic approach to establishing a safe and effective dose, troubleshooting common issues, and understanding its potential mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: Currently, there is no established recommended starting dose for pure this compound in in vivo studies based on publicly available data. This compound has demonstrated high in vitro cytotoxicity, with a reported IC50 in the single-digit micromolar range for breast cancer cell lines[1]. However, direct extrapolation of in vitro IC50 values to in vivo doses is not reliable due to complex pharmacokinetic and pharmacodynamic factors[2][3].
Therefore, a dose-range finding study is essential to determine a safe starting dose. It is recommended to begin with a very low, sub-therapeutic dose and escalate gradually. A suggested starting point could be in the range of 1-5 mg/kg, administered via an appropriate route, while closely monitoring for any signs of toxicity.
Q2: How can I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. To determine the MTD of this compound, a dose escalation study is required. This typically involves the following steps:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) relevant to your research question.
-
Group Allocation: Divide animals into small groups (e.g., 3-5 animals per group).
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) in the first group. In subsequent groups, gradually increase the dose (e.g., by a factor of 1.5-2).
-
Monitoring: Closely observe the animals for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the dose level at which minimal (e.g., <10-15%) and reversible body weight loss is observed, and no severe clinical signs of toxicity are present.
Q3: What are the known signaling pathways affected by this compound?
A3: In vitro studies on breast cancer cell lines have shown that this compound can activate the Wnt, Myc/Max, and Transforming Growth Factor-β (TGF-β) signaling pathways[1]. Flavonoids, in general, are known to modulate various other pathways involved in inflammation and cell proliferation, such as NF-κB, MAPK, and JNK-STAT[4][5][6][7]. The specific pathways affected in vivo may vary depending on the animal model, dosage, and disease context.
Q4: What are the potential challenges in working with this compound in vivo?
A4: Like many flavonoids, this compound may have low oral bioavailability due to poor absorption and extensive first-pass metabolism in the liver[8]. This can lead to variability in systemic exposure and therapeutic effects. Researchers should consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass this issue, though these routes also have their own set of considerations regarding vehicle selection and potential for local irritation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality or severe toxicity at low doses | - Inappropriate vehicle causing toxicity.- High sensitivity of the chosen animal strain.- Rapid absorption and high peak plasma concentration. | - Test the vehicle alone for toxicity.- Switch to a more biocompatible vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or Cremophor EL).- Reduce the starting dose significantly.- Consider a different route of administration that allows for slower absorption (e.g., subcutaneous vs. intravenous). |
| Lack of efficacy even at high doses | - Poor bioavailability of this compound.- Rapid metabolism and clearance.- Inappropriate animal model for the studied disease.- Insufficient dose or duration of treatment. | - Confirm the formulation is stable and the compound is properly dissolved.- Consider a different administration route (e.g., IP or IV) to increase systemic exposure.- Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.- Re-evaluate the relevance of the animal model.- Increase the dose, frequency, or duration of administration, provided it is below the MTD. |
| Inconsistent results between animals | - Variability in drug administration.- Differences in individual animal metabolism.- Instability of the this compound formulation. | - Ensure precise and consistent administration technique.- Increase the number of animals per group to improve statistical power.- Prepare fresh formulations for each experiment and protect from light and heat. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| Breast Cancer Cell Lines | Single-digit µM | [1] |
Note: This table summarizes the available in vitro data. These values should not be directly used to determine in vivo dosage but can inform the initial dose-range finding studies.
Table 2: Key Parameters for In Vivo Dose Refinement
| Parameter | Description | Experimental Approach |
| Maximum Tolerated Dose (MTD) | The highest dose that does not cause unacceptable toxicity. | Dose escalation study in healthy animals. |
| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion (ADME). | Serial blood sampling after this compound administration to measure plasma concentration over time. |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug. | Measurement of biomarkers related to the expected biological activity at different doses. |
| Efficacy | The ability of the drug to produce a desired therapeutic effect. | Administration of a range of doses (below the MTD) in a relevant disease model. |
Experimental Protocols
Protocol 1: Dose-Range Finding and MTD Determination
-
Animals: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with 3-5 animals per sex per dose group.
-
Vehicle Selection: Prepare a vehicle control group. Common vehicles for flavonoids include saline, phosphate-buffered saline (PBS), or a mixture of saline with a small percentage (e.g., <10%) of a solubilizing agent like DMSO, Cremophor EL, or Tween 80. The vehicle should be tested alone for toxicity.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired doses.
-
Administration: Administer this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Escalation: Start with a low dose (e.g., 1, 5, 10 mg/kg). Subsequent dose groups should receive progressively higher doses (e.g., 20, 40, 80 mg/kg).
-
Monitoring: Observe animals daily for clinical signs of toxicity for at least 14 days. Record body weight at least twice weekly.
-
Data Analysis: Determine the highest dose that does not cause significant body weight loss (typically >15-20%) or severe clinical signs of toxicity. This is the MTD.
Protocol 2: Preliminary Efficacy Study
-
Animal Model: Use an appropriate animal model of the disease you intend to study.
-
Group Design: Include a vehicle control group, a positive control group (if available), and at least three this compound dose groups (e.g., low, medium, and high doses, all below the MTD).
-
Treatment: Administer this compound or controls for a predetermined duration based on the disease model.
-
Endpoint Analysis: At the end of the study, collect relevant tissues or samples to assess the efficacy of this compound using appropriate biomarkers or functional readouts.
Mandatory Visualizations
Caption: Known signaling pathways activated by this compound in vitro.
Caption: Workflow for refining this compound dosage in vivo.
References
- 1. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro biological properties of flavonoid conjugates found in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent Sideritoflavone precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sideritoflavone. The focus is to address challenges related to its precipitation in aqueous solutions and to offer strategies for maintaining its solubility and stability during experiments.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous solution.
Precipitation of this compound is a common issue stemming from its low aqueous solubility. Here are potential causes and solutions to troubleshoot this problem.
| Potential Cause | Suggested Solution |
| Low Intrinsic Solubility | This compound, like many flavonoids, has poor water solubility. Consider using a co-solvent system, such as ethanol-water or DMSO-water mixtures. Start with a small percentage of the organic solvent and gradually increase it until the compound dissolves. Be mindful of the final solvent concentration's compatibility with your experimental system. |
| pH of the Solution | The solubility of flavonoids is often pH-dependent. The phenolic hydroxyl groups on this compound can be deprotonated at higher pH, potentially increasing solubility. However, stability can be compromised at very high pH. Experimentally determine the optimal pH for both solubility and stability. Start with a buffered solution and test a range of pH values (e.g., pH 5.0, 6.8, 7.4). |
| Temperature Fluctuations | A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation. Ensure your solutions are prepared and stored at a consistent temperature. If you need to work at lower temperatures, you may need to use a higher concentration of co-solvents or other solubilizing agents. |
| Concentration Exceeds Solubility Limit | The concentration of this compound in your stock or working solution may be too high for the chosen solvent system. Try preparing a more dilute solution. If a high concentration is necessary, explore the use of solubility enhancers. |
| Nucleation and Crystal Growth | The presence of particulate matter can act as nucleation sites, promoting precipitation. Ensure all your glassware is scrupulously clean and filter your solutions through a 0.22 µm filter to remove any potential nuclei. |
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
Based on computational models, the aqueous solubility of this compound is predicted to be low.
| Prediction Method | Predicted Water Solubility |
| ALOGPS | 0.067 g/L[1] |
| The Good Scents Company | 328.5 mg/L (at 25 °C, estimated)[2] |
It is important to note that these are predicted values and experimental determination is recommended for specific applications.
Q2: Which organic solvents can I use to dissolve this compound?
This compound is reported to be soluble in several organic solvents, including:
For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous medium to the final working concentration. Ensure the final DMSO concentration is low enough to not affect your experimental system.
Q3: How can I improve the solubility and prevent the precipitation of this compound in my aqueous buffers?
Several strategies can be employed to enhance the solubility and prevent the precipitation of this compound:
-
Co-solvents: As mentioned in the troubleshooting guide, using a mixture of water and a water-miscible organic solvent is a common approach. Ethanol is a popular choice for cell culture experiments.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are frequently used for this purpose.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F127 can form micelles that entrap this compound, increasing its apparent solubility in aqueous solutions.
-
pH Adjustment: Carefully adjusting the pH of the buffer can increase the solubility of this compound. This needs to be balanced with the pH stability of the compound and the requirements of the experiment.
Q4: What is the impact of temperature on the stability of this compound solutions?
While specific data for this compound is limited, flavonoids, in general, can be susceptible to degradation at elevated temperatures, especially in aqueous solutions. It is advisable to store this compound stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation. For working solutions, prepare them fresh and use them promptly.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Weigh the desired amount of HP-β-CD and dissolve it in the aqueous buffer to achieve the target concentration (e.g., 1-10% w/v). Stir until fully dissolved.
-
Add this compound: Weigh the this compound powder and add it in excess to the HP-β-CD solution. An excess ensures that the solution becomes saturated with the complex.
-
Complexation: Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Protect the solution from light by wrapping the container in aluminum foil.
-
Equilibration and Filtration: After stirring, allow the solution to equilibrate for a few hours. Then, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a this compound Solution using a Co-solvent System
This protocol describes the preparation of a this compound solution using an ethanol-water co-solvent system.
Materials:
-
This compound
-
Ethanol (absolute or 95%)
-
Distilled water or desired aqueous buffer
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Prepare Working Solution: To prepare the final working solution, dilute the stock solution in the aqueous buffer to the desired final concentration. Add the stock solution dropwise while gently vortexing or stirring the buffer to facilitate mixing and prevent immediate precipitation.
-
Final Ethanol Concentration: Be mindful of the final ethanol concentration in your working solution. It is crucial to keep it below a level that could affect your experimental results (typically <1% for many cell-based assays).
-
Usage: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Caption: General flavonoid-modulated signaling pathways (e.g., MAPK/ERK and PI3K/Akt). The specific targets of this compound are a subject of ongoing research.
References
improving the resolution of Sideritoflavone peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of Sideritoflavone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common issue when analyzing this compound using reverse-phase HPLC?
A1: A frequent challenge is poor peak shape, often manifesting as peak tailing. This can be caused by secondary interactions between this compound and the stationary phase. Specifically, residual silanol groups on the silica-based C18 columns can interact with the polar functional groups of this compound, leading to asymmetrical peaks.
Q2: How can I improve the resolution between this compound and other closely eluting peaks?
A2: Improving resolution often involves optimizing the mobile phase composition. For this compound analysis, adjusting the pH of the aqueous portion of the mobile phase can be particularly effective. Since flavonoids are ionizable compounds, controlling the pH can alter their retention and selectivity. Additionally, modifying the organic solvent ratio (e.g., acetonitrile or methanol) can significantly impact the separation.
Q3: What type of column is recommended for this compound analysis?
A3: A C18 reversed-phase column is a common and effective choice for the separation of flavonoids like this compound. For higher efficiency and better resolution, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC applications).
Q4: My this compound peak is broad. What are the likely causes?
A4: Broad peaks can result from several factors, including column degradation, an overloaded column, or a mobile phase composition that is not optimal for this compound. It is also possible that a void has formed at the column inlet.
Q5: Can temperature affect the resolution of this compound peaks?
A5: Yes, column temperature is an important parameter. Increasing the temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. However, it's crucial to ensure that this compound is stable at elevated temperatures to avoid degradation.
Troubleshooting Guide: Improving this compound Peak Resolution
This guide provides a systematic approach to troubleshooting and resolving common issues encountered during the chromatographic analysis of this compound.
Problem: Poor Peak Resolution or Overlapping Peaks
Initial Assessment:
-
Symptom: The this compound peak is not baseline-separated from adjacent peaks.
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate column selection.
-
Incorrect flow rate.
-
Column temperature not optimized.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase:
-
Adjust pH: For ionizable compounds like flavonoids, mobile phase pH is a powerful tool to alter selectivity.[1][2][3] Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) using a suitable buffer to find the optimal separation.
-
Modify Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
Try a Different Organic Solvent: If adjusting the ratio of your current solvent (e.g., acetonitrile) doesn't provide adequate resolution, try switching to a different organic modifier like methanol.
-
-
Evaluate the Column:
-
Column Chemistry: Ensure you are using a suitable stationary phase, such as C18.
-
Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution. Consider switching to a column with a smaller particle size if your system can handle the backpressure.
-
Column Dimensions: A longer column can also increase resolution, but will result in longer run times and higher backpressure.
-
-
Adjust Flow Rate:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time.
-
-
Control Column Temperature:
-
Increasing the column temperature can improve peak shape and resolution by reducing mobile phase viscosity. Experiment with different temperatures (e.g., in 5°C increments) to find the optimum.
-
Problem: Peak Tailing
Initial Assessment:
-
Symptom: The this compound peak is asymmetrical, with a tail extending from the back of the peak.
-
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Column deterioration.
-
Extra-column effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check for Column Overload:
-
Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
-
Modify Mobile Phase pH:
-
Peak tailing for flavonoids can often be attributed to interactions with residual silanol groups on the silica packing. Lowering the pH of the mobile phase (e.g., to between 2.5 and 3.5) with an acid modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of these silanols and reduce tailing.
-
-
Inspect the Column:
-
If the column has been used extensively, it may be contaminated or degraded. Try flushing the column with a strong solvent. If the problem persists, replace the guard column and, if necessary, the analytical column.
-
-
Minimize Extra-Column Volume:
-
Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.
-
Experimental Protocols
Hypothetical HPLC Method for this compound Analysis
This method is based on established protocols for the analysis of structurally similar flavonoid glycosides and serves as a starting point for method development.[4]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-13 min, 15% B; 13-40 min, 30% B; 40-50 min, 50% B; 50-60 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm |
| Injection Volume | 10 µL |
Method Validation Parameters
For reliable quantitative analysis, the developed HPLC method should be validated according to international guidelines. Key validation parameters include:[4]
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Signaling Pathways and Logical Relationships
The relationship between chromatographic parameters and peak resolution can be visualized as follows:
Caption: Factors influencing chromatographic peak resolution.
References
addressing matrix effects in Sideritoflavone mass spectrometry
Welcome to the technical support center for Sideritoflavone mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to matrix effects in complex biological samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why am I observing poor reproducibility and accuracy in my this compound quantification results?
Poor reproducibility and accuracy in LC-MS/MS analysis are frequently caused by unmanaged matrix effects.[1][2] Matrix effects occur when co-eluting molecules from the sample matrix interfere with the ionization of this compound, leading to either ion suppression or enhancement.[3][4] This phenomenon can alter the analyte's signal response inconsistently across different samples, compromising the reliability of your quantitative data.[5] In biological matrices like plasma or serum, phospholipids are a primary cause of these effects.[6][7][8]
Q2: My this compound signal intensity is significantly lower in plasma samples compared to the standard in a pure solvent. What is happening?
This is a classic sign of ion suppression, a common type of matrix effect.[9] Endogenous components in the plasma, such as phospholipids or salts, are likely co-eluting with this compound and competing with it for ionization in the mass spectrometer's source.[3][5] This competition reduces the efficiency of this compound ionization, resulting in a suppressed signal and potentially impacting the sensitivity and accuracy of the assay.[2]
Q3: How can I determine if matrix effects are impacting my this compound assay?
You can qualitatively and quantitatively assess matrix effects using established experimental protocols.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times co-eluting matrix components cause ion suppression or enhancement.[10][11] A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the constant this compound signal indicate regions of suppression or enhancement.[2][11]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[10] You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte (Set A) to the peak area of this compound in a pure solvent at the same concentration (Set B). The matrix effect factor (MEF) is calculated as the ratio of the responses (MEF = A/B). A value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[2]
Q4: What is the best sample preparation strategy to reduce matrix effects for this compound analysis in plasma?
The optimal strategy depends on the complexity of the matrix and the desired cleanliness of the extract. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, a major source of matrix effects.[6][7] More advanced techniques offer significantly cleaner extracts.
-
Solid-Phase Extraction (SPE): SPE provides superior cleanup compared to PPT by using specific sorbents to retain this compound while washing away interfering matrix components.[12][13] Mixed-mode or polymeric sorbents can be particularly effective.[12][14]
-
Supported Liquid Extraction (SLE): SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that effectively removes phospholipids and can significantly reduce matrix effects.[15]
-
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE®): These specialized products combine the simplicity of protein precipitation with targeted removal of phospholipids, resulting in very clean extracts and minimal ion suppression.[5][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in mass spectrometry?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][4] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which adversely affect the accuracy and precision of quantitative analysis.[1][9] The effect arises at the interface between the liquid chromatography system and the mass spectrometer, typically within the ion source.[4]
Q2: What are the primary sources of matrix effects in biological samples like plasma or serum?
In biological fluids, the most significant sources of matrix effects are endogenous components that are present at high concentrations.[6][9]
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in ESI-MS.[5][7][16][17]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet evaporation process in the ion source, reducing ionization efficiency.[6]
-
Proteins and Peptides: Although most are removed during initial sample preparation, residual amounts can still contribute to matrix effects.[6]
-
Other Endogenous Molecules: Lipids, cholesterol, and metabolites can also co-elute with the analyte and cause interference.[6]
Q3: How can I compensate for matrix effects if I cannot completely eliminate them?
When matrix effects cannot be removed through sample preparation or chromatography, compensation strategies are necessary.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective and widely recognized method.[1][18] A SIL-IS is chemically identical to this compound but has a different mass. It co-elutes and experiences the same matrix effects as the analyte, allowing for reliable correction and accurate quantification.[18][19]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix identical to the study samples.[20] This ensures that the standards and the samples experience similar matrix effects, improving accuracy. However, obtaining a truly blank matrix can be challenging.[1]
-
Standard Addition: The sample is divided into several aliquots, and known amounts of this compound standard are added to each.[10][21] This method creates a calibration curve within each sample, accounting for its unique matrix composition. It is highly effective but can be time-consuming.[10]
Q4: Can changing my LC or MS parameters help mitigate matrix effects?
Yes, optimizing analytical parameters can significantly reduce matrix effects.
-
Chromatographic Separation: Improving the separation of this compound from interfering matrix components is a key strategy.[10] This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or reducing the flow rate.[11]
-
Mass Spectrometer Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) because ionization occurs in the gas phase.[11] If this compound is amenable to APCI, switching the ion source can be an effective solution.
-
Ionization Polarity: Switching between positive and negative ionization modes can sometimes reduce interference, as fewer matrix components may ionize in one mode compared to the other.[11]
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Matrix Effect Reduction.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Reduction in Matrix Effect | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low[6] | Low[15] | Can be low due to co-precipitation | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High[6] | Moderate[22] | Variable, may be low for polar analytes[6] | Low |
| Solid-Phase Extraction (SPE) | High[12] | High[12][14] | Generally Good[13] | Moderate |
| HybridSPE®-Phospholipid | Very High[5][8] | Very High | Good to Excellent | High |
| Supported Liquid Extraction (SLE) | High[15] | High[15] | Good (>75% achievable)[15] | High |
This table summarizes general findings from multiple studies. Actual performance may vary based on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A: Extract a blank biological matrix (e.g., plasma) using your established protocol. Spike the final, clean extract with this compound at a known concentration (e.g., mid-QC level).
-
Set B: Prepare a standard solution of this compound in the final reconstitution solvent (neat solution) at the same concentration as Set A.
-
Set C: Spike the blank biological matrix with this compound before extraction at the same concentration. Process this sample through your extraction protocol.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect Factor (MEF) and Recovery (RE):
-
MEF (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
-
Interpretation: An MEF of 100% indicates no matrix effect. An MEF < 100% indicates ion suppression, and an MEF > 100% indicates ion enhancement. Consistent RE and MEF values are critical for a reliable bioanalytical method.[23][24]
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion Method)
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 50 ng/mL) in a suitable mobile phase-compatible solvent.
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase stream between the analytical column and the mass spectrometer ion source at a low flow rate (e.g., 5-10 µL/min).[11]
-
-
Equilibration: Allow the system to equilibrate until a stable, continuous signal (a flat baseline) for the this compound MRM transition is observed.
-
Injection and Analysis: Inject a blank matrix sample that has been processed with your sample preparation method.
-
Data Interpretation: Monitor the this compound signal throughout the chromatographic run.
Visualizations
Caption: Workflow for identifying, mitigating, and validating matrix effects.
Caption: Mechanism of ion suppression in an Electrospray Ionization (ESI) source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. longdom.org [longdom.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. welch-us.com [welch-us.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. mdpi.com [mdpi.com]
- 23. hhs.gov [hhs.gov]
- 24. fda.gov [fda.gov]
Validation & Comparative
Sideritoflavone vs. Quercetin: A Comparative Guide to Antioxidant Capacity
In the realm of natural product research and drug development, flavonoids stand out for their potent antioxidant properties. Among the vast array of these polyphenolic compounds, quercetin has been extensively studied and is often used as a benchmark for antioxidant activity. Sideritoflavone, a less-studied flavonoid primarily found in the Sideritis species (commonly known as ironwort), has also demonstrated antioxidant potential. This guide provides a comprehensive comparison of the antioxidant capacities of this compound and quercetin, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant capacity of pure this compound versus pure quercetin are limited in the currently available scientific literature. However, we can infer the potential of this compound by examining the antioxidant activity of Sideritis species extracts, in which this compound is a known constituent. Quercetin, on the other hand, has been extensively evaluated, with numerous studies providing precise measurements of its ability to scavenge free radicals.
The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Antioxidant Capacity of Quercetin
| Assay | IC50 Value (µM) | Reference |
| DPPH | 4.60 ± 0.3 | [1] |
| ABTS | 48.0 ± 4.4 | [1] |
| DPPH | 19.17 µg/mL (~52.8 µM) | [2] |
| ABTS | 1.89 ± 0.33 µg/mL (~5.2 µM) | [3] |
Table 2: Antioxidant Capacity of Sideritis Species Extracts (Containing this compound)
| Sideritis Species | Assay | IC50 Value (µg/mL) | Reference |
| Sideritis perezlarae | DPPH | 360 | [4] |
| Sideritis raeseri | DPPH | Moderate activity reported | [5] |
Note: The data for Sideritis species are for extracts and not for isolated this compound. The composition and concentration of this compound in these extracts can vary, which will influence the overall antioxidant activity.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, it is crucial to follow standardized experimental protocols. Below are the detailed methodologies for the commonly used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger, fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. The antioxidant activity of flavonoids is primarily attributed to their chemical structure, particularly the number and position of hydroxyl groups.
Quercetin is a potent antioxidant due to its specific structural features: the catechol group in the B-ring, the 2,3-double bond in conjugation with the 4-oxo function in the C-ring, and the hydroxyl groups at positions 3 and 5. These features enable it to readily donate electrons to neutralize free radicals.
While the specific signaling pathways modulated by this compound for its antioxidant effects are not yet fully elucidated, it is expected to follow the general mechanisms of flavonoids. Flavonoids can influence key signaling pathways involved in the cellular stress response, such as the Nrf2-Keap1 pathway. Activation of Nrf2 leads to the transcription of antioxidant response elements (ARE), which in turn upregulates the expression of various antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Below is a generalized diagram of the flavonoid antioxidant signaling pathway.
Caption: Generalized antioxidant signaling pathway of flavonoids.
Experimental Workflow
The assessment of antioxidant capacity follows a structured workflow, from sample preparation to data analysis. This ensures that the results are reliable and comparable across different studies.
Caption: General experimental workflow for assessing antioxidant capacity.
Conclusion
Quercetin is a well-established antioxidant with a high capacity for scavenging free radicals, as evidenced by its low IC50 values in various assays. This compound, while less studied, is a component of Sideritis species known for their traditional use and antioxidant properties. Although direct comparative data for pure this compound is scarce, the antioxidant activity of Sideritis extracts suggests that this compound likely contributes to these effects.
For researchers and drug development professionals, quercetin serves as a robust positive control and a benchmark for antioxidant potential. Future studies focusing on the isolation and comprehensive antioxidant profiling of this compound are warranted to fully elucidate its potency and mechanisms of action. Such research would enable a more direct and quantitative comparison with well-characterized flavonoids like quercetin, potentially uncovering a new lead compound for the development of antioxidant-based therapies.
References
- 1. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of flavonoids from Sideritis raeseri - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Sideritoflavone and Apigenin
In the landscape of natural compounds with therapeutic potential, flavonoids stand out for their diverse pharmacological activities. Among them, apigenin is a well-researched flavone with potent anti-inflammatory properties. Sideritoflavone, another flavone primarily found in the Sideritis species (commonly known as mountain tea), is less studied, making a direct, data-driven comparison challenging. This guide synthesizes the available experimental data to objectively compare the anti-inflammatory effects of these two molecules for researchers, scientists, and drug development professionals.
Overview of Anti-Inflammatory Activity
While extensive research has elucidated the anti-inflammatory mechanisms of apigenin, data specifically on the isolated effects of this compound is limited. Studies on Sideritis extracts, which contain this compound among other flavonoids like apigenin, have demonstrated anti-inflammatory activity. However, these effects are attributed to the synergistic action of multiple compounds.
Quantitative Comparison of Anti-Inflammatory Effects
Due to the lack of studies on isolated this compound, a direct quantitative comparison with apigenin is not currently possible. The following table summarizes the available quantitative data for apigenin's anti-inflammatory activity.
| Parameter | Apigenin | This compound | Reference |
| Inhibition of Nitric Oxide (NO) Production (IC50) | 23 µM (in LPS-activated RAW 264.7 cells) | Data not available | [1] |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression | Dose-dependent reduction in LPS-treated mice | Data not available | [2] |
| Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Significant reduction at various concentrations in multiple cell lines and animal models | Data not available for isolated compound. Extracts of Sideritis scardica containing various phenolic compounds showed a 53.6% decrease in inflammation at 200 mg/kg in a rat paw edema model. | [3][4] |
Mechanistic Insights into Anti-Inflammatory Action
Apigenin exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
-
NF-κB Signaling Pathway: Apigenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[5] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus.[5]
-
MAPK Signaling Pathway: Apigenin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases.[6][7] By inhibiting the phosphorylation of these kinases, apigenin can suppress the downstream activation of inflammatory mediators.
-
STAT3 Signaling Pathway: Apigenin has been found to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another key player in inflammatory processes.[8]
The mechanism of action for This compound remains largely uninvestigated. However, studies on Sideritis extracts suggest that the anti-inflammatory effects are likely mediated by the inhibition of inflammatory enzymes like cyclooxygenase (COX).[9] Given its structural similarity to other flavones, it is plausible that this compound may also modulate the NF-κB and MAPK pathways, though this requires experimental verification.
Signaling Pathway Diagrams
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Anti-inflammatory, gastroprotective, and cytotoxic effects of Sideritis scardica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and antiinflammatory activities of... - Pergamos [pergamos.lib.uoa.gr]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of nitric oxide by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of In Vivo Xenograft Data for Sideritoflavone Necessitates a Comparative Approach with Related Flavonoids
A comprehensive review of published scientific literature reveals a notable absence of studies validating the anticancer activity of Sideritoflavone in in vivo xenograft models. While the flavonoid has demonstrated promising cytotoxic effects against cancer cells in laboratory settings, its efficacy and therapeutic potential in a living organism have yet to be reported. This guide, therefore, presents the available in vitro data for this compound and provides a comparative analysis with other structurally related flavonoids for which in vivo xenograft data are available. This approach offers a framework for the potential evaluation of this compound and highlights common experimental designs and signaling pathways relevant to this class of compounds.
In Vitro Anticancer Activity of this compound
This compound (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone) has been shown to be highly toxic to breast cancer cell lines. In a study comparing its effects with other methoxyflavones, this compound exhibited a potent single-digit micromolar IC50 value in MCF-7, HCC1937, and JIMT-1 breast cancer cells[1]. The investigation into its mechanism of action in JIMT-1 cells indicated that this compound treatment led to the activation of the Wnt, Myc/Max, and transforming growth factor-β signaling pathways. Furthermore, an increase in the level of p65/nuclear factor kappa-light-chain-enhancer of activated B cells was observed, and cell movement was diminished[1]. These findings underscore the potential of this compound as an anticancer agent and highlight the need for in vivo validation.
Comparative Analysis of Flavonoid Efficacy in Xenograft Models
To provide a relevant context for the potential in vivo activity of this compound, this section summarizes the performance of other methoxyflavones in xenograft models. The data presented below is intended to serve as a benchmark for future studies on this compound.
| Compound | Cancer Type | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| 5,6,7,4'-Tetramethoxyflavone (TMF) | Cervical Cancer (HeLa) | Nude Mice | 25, 50, 100 mg/kg/day | Intraperitoneal | Significant reduction in tumor growth at 100 mg/kg | [2][3][4] |
| Genistein | Epidermoid Carcinoma (A431) & Colon Adenocarcinoma (Colo205) | Nude Mice | 500 mg/kg/day | - | Significant reduction in tumor growth in both models | [5] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) | Skin Tumorigenesis | Mice | - | Topical | Significant inhibition of tumor incidence and multiplicity | [6] |
Experimental Protocols
Below is a generalized experimental protocol for a xenograft study to evaluate the anticancer activity of a flavonoid, based on methodologies reported for similar compounds[2][5].
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Female athymic nude mice (4-6 weeks old) are used as the xenograft hosts. Animals are housed in a pathogen-free environment.
2. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline or a mixture with Matrigel.
-
A specific number of cells (e.g., 5 x 10^6 cells in 0.2 mL) are subcutaneously injected into the right flank of each mouse[2].
3. Treatment Regimen:
-
Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 40-70 mm³), mice are randomly assigned to control and treatment groups[2].
-
The test compound (e.g., this compound) is administered at various doses (e.g., 25, 50, 100 mg/kg) daily or on a specified schedule. The administration route can be intraperitoneal, oral, or intravenous.
-
A vehicle control group receives the solvent used to dissolve the compound. A positive control group may receive a standard chemotherapeutic agent (e.g., cisplatin)[2].
4. Tumor Measurement and Data Analysis:
-
Tumor dimensions are measured with calipers every few days, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blot).
-
Statistical analysis is performed to determine the significance of tumor growth inhibition between treatment and control groups.
Signaling Pathways and Experimental Workflow
Signaling Pathways in Flavonoid-Mediated Anticancer Activity
Flavonoids exert their anticancer effects through the modulation of various signaling pathways. The diagram below illustrates a simplified representation of the MAPK and PI3K/Akt pathways, which are often implicated in the action of these compounds.
Caption: Simplified signaling pathways potentially inhibited by this compound.
Experimental Workflow for a Xenograft Study
The following diagram outlines the typical workflow for conducting a xenograft study to assess the anticancer activity of a compound like this compound.
Caption: Standard workflow for an in vivo xenograft anticancer study.
References
- 1. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sideritoflavone Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Sideritoflavone, a flavone found in plants of the Sideritis genus, commonly known as ironwort or mountain tea. The choice of extraction method significantly impacts the yield and purity of the isolated compound, which is crucial for research and drug development. This document outlines and compares conventional and modern extraction techniques, providing available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: Comparison of Extraction Method Performance
While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes the performance of different extraction methods for total phenolic and flavonoid content from Sideritis species, which can serve as a proxy for this compound extraction efficiency. Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally demonstrate higher yields in shorter timeframes compared to conventional methods.[1][2][3]
| Extraction Method | Solvent | Temperature (°C) | Time | Total Phenolic Content (mg GAE/g dw) | Total Flavonoid Content (mg QE/g dw) | Key Observations |
| Maceration | 70% Ethanol | Room Temp. | 24 - 72 h | Lower yields | Lower yields | Simple, but time-consuming and less efficient.[4] |
| Ultrasound-Assisted Extraction (UAE) | 65% Ethanol | 63°C | 50 min | ~47.11 | ~36.67 (sum of major flavonoids) | Significantly higher yields and shorter extraction times compared to maceration.[3] |
| Microwave-Assisted Extraction (MAE) | 87.9% Ethanol | 100°C | 25 min | ~125.01 | Not specified | Optimal for high yield of total phenolics from Sideritis scardica.[1] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 40 - 60°C | 1 - 4 h | Variable | Variable | Environmentally friendly, high selectivity, but requires specialized equipment.[5][6] |
Note: The data presented is for total phenolic and flavonoid content from various Sideritis species and may not directly reflect the yield of this compound. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; dw = dry weight.
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed.
Maceration
Maceration is a traditional and straightforward extraction method.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Sideritis species) and grind it into a fine powder.
-
Extraction: Place the powdered plant material in a sealed container and add the solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 24 to 72 hours with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency.[2][3]
Protocol:
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Suspend the powdered plant material in the extraction solvent (e.g., 65% ethanol) in a flask at a solid-to-solvent ratio of 1:40 (w/v).[3]
-
Sonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 63°C) for a specified duration (e.g., 50 minutes).[3]
-
Filtration and Concentration: Follow the same steps as in maceration to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1]
Protocol:
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered plant material in a microwave-safe extraction vessel with the solvent (e.g., 87.9% ethanol) at a solid-to-solvent ratio of 1:80 (w/v).[1]
-
Microwave Irradiation: Irradiate the mixture in a microwave extractor at a set power and temperature (e.g., 100°C) for a specific time (e.g., 25 minutes).[1]
-
Filtration and Concentration: After cooling, filter the extract and concentrate it as previously described.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a green technology known for its high selectivity.[5][6]
Protocol:
-
Sample Preparation: Prepare and load the powdered plant material into the extraction vessel.
-
Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., >73.8 bar and >31.1°C). Introduce a co-solvent like ethanol to enhance the extraction of polar compounds.
-
Process Parameters: Maintain a constant flow of supercritical CO₂ through the extraction vessel at a specific pressure (e.g., 200-400 bar) and temperature (e.g., 40-60°C).[5][6]
-
Separation: Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: Collect the precipitated extract.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound extraction and the signaling pathways potentially modulated by this flavonoid.
Caption: Experimental workflow for this compound extraction.
Caption: this compound-induced c-Myc/Max signaling pathway leading to cell cycle arrest.
References
- 1. Bioactive Compounds of Green Phenolic Extracts Obtained via Microwave-Assisted Extraction of Sideritis Species Grown in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ultrasound-Assisted Extraction of Phenolics from Sideritis raeseri Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Sideritoflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of Sideritoflavone. While direct cross-validation studies for this compound are not extensively available in the current literature, this document compiles and compares validation data from analogous flavonoid compounds analyzed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The presented data, sourced from studies on structurally similar flavonoids, serves as a valuable reference for selecting the most appropriate analytical method for this compound analysis.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of HPLC-DAD, LC-MS/MS, and UPLC-MS/MS for the analysis of flavonoids structurally related to this compound. These parameters are crucial for determining the suitability of a method for a specific application, such as pharmacokinetic studies, quality control of herbal extracts, or metabolic research.
| Parameter | HPLC-DAD | LC-MS/MS | UPLC-MS/MS |
| Linearity (R²) | >0.999[1] | >0.990[2] | >0.995[3] |
| Limit of Detection (LOD) | 0.167 µg/mL[1] | <3.12 ng/mL[2] | 2 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.505 µg/mL[1] | <12.5 ng/mL[2] | 2-4 ng/mL[3] |
| Accuracy (Recovery) | 90-101%[1] | 85-115%[4] | 98.5-100.5%[5] |
| Precision (RSD%) | <6%[1] | 1.52-14.9%[4] | 2.2-7.3%[5] |
| Analysis Time | ~60 min[1] | ~8 min[2] | ~10 min[6] |
Key Insights:
-
Sensitivity: LC-MS/MS and UPLC-MS/MS methods offer significantly lower limits of detection and quantification compared to HPLC-DAD, making them more suitable for trace-level analysis in biological matrices.
-
Specificity: The use of mass spectrometric detection (MS/MS) provides higher specificity than UV detection (DAD), reducing the likelihood of interference from co-eluting compounds.
-
Analysis Time: UPLC-MS/MS and LC-MS/MS methods generally have shorter run times compared to conventional HPLC-DAD methods, allowing for higher sample throughput.[2][6][7]
-
Accuracy and Precision: All three methods demonstrate good accuracy and precision, meeting the typical requirements for analytical method validation.
Experimental Protocols
Below are detailed experimental protocols for each of the compared analytical methods, based on established methodologies for flavonoid analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of flavonoids in plant extracts and herbal formulations.
Sample Preparation:
-
Accurately weigh the sample (e.g., 1.0 g of powdered plant material).
-
Extract with a suitable solvent (e.g., 20 mL of 80% ethanol) using ultrasonication for 90 minutes.[1]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[1]
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-30% B; 40-50 min, 30-50% B; 50-60 min, 50-100% B.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set at the maximum absorption wavelength of this compound (e.g., around 350 nm).[1]
-
Injection Volume: 10 µL.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices like biological fluids.
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step by adding a threefold volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of 0.05% acetic acid in water (A) and methanol (B).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Sample Preparation:
-
Similar to LC-MS/MS, involving protein precipitation for biological samples or simple dilution for cleaner extracts.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative mode.
-
Detection Mode: MRM.
-
Source Parameters: Optimized capillary voltage, cone voltage, and desolvation gas flow.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Workflow for this compound analysis by HPLC-DAD.
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Workflow for this compound analysis by UPLC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-ESI-MS/MS method for the enantioseparation of six flavanones - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Sideritoflavone: A Comparative Analysis of its Efficacy as a Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory efficacy of sideritoflavone, with a focus on its activity against lipoxygenase. Due to the limited availability of quantitative inhibitory data for this compound, this guide leverages data from its close structural analog, cirsiliol, to provide a substantive comparison against established enzyme inhibitors.
Introduction to this compound
This compound is a flavonoid compound known for its anti-inflammatory properties. Its mechanism of action is primarily attributed to the selective inhibition of lipoxygenases (LOX), a family of enzymes pivotal in the biosynthesis of leukotrienes, which are potent mediators of inflammation. While direct quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound is not extensively documented in publicly available literature, the inhibitory profile of the structurally analogous flavonoid, cirsiliol, offers valuable insights into its potential efficacy.
Comparative Efficacy of Lipoxygenase Inhibition
To contextualize the potential efficacy of this compound, this section compares the inhibitory activity of its analog, cirsiliol, with well-characterized lipoxygenase inhibitors: the commercially available drug Zileuton and the natural product nordihydroguaiaretic acid (NDGA). The comparison is focused on the 5-lipoxygenase (5-LOX) enzyme, a key target in inflammatory and allergic responses.
Table 1: Comparative IC50 Values for 5-Lipoxygenase Inhibition
| Compound | Type | 5-Lipoxygenase IC50 (µM) | Reference(s) |
| Cirsiliol | Flavonoid (this compound Analog) | ~ 0.1 | [1][2] |
| Zileuton | N-hydroxyurea derivative | 0.3 - 0.9 | [3][4][5][6] |
| Nordihydroguaiaretic Acid (NDGA) | Lignan | 8.0 | [7][8] |
Note: The IC50 value for cirsiliol is used as a proxy for this compound due to their structural similarity and the lack of specific data for this compound.
As indicated in Table 1, cirsiliol demonstrates potent inhibition of 5-lipoxygenase, with an IC50 value significantly lower than that of both the established drug Zileuton and the natural compound NDGA. This suggests that this compound may possess comparable or potent inhibitory activity against 5-LOX.
Signaling Pathway of Lipoxygenase Inhibition
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, which leads to the production of pro-inflammatory leukotrienes. Inhibition of 5-LOX, as potentially exerted by this compound, is a key mechanism for mitigating inflammatory responses.
Experimental Protocols
The determination of enzyme inhibitory activity, specifically the IC50 value, is crucial for comparative analysis. A common method for assessing lipoxygenase inhibition is the spectrophotometric assay.
General Protocol for Spectrophotometric Lipoxygenase Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
A solution of the lipoxygenase enzyme (e.g., soybean 15-LOX or human recombinant 5-LOX) is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 8.0).
-
The substrate, typically linoleic acid or arachidonic acid, is prepared in an appropriate solvent and then diluted in the assay buffer.
-
-
Inhibitor Preparation:
-
This compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to test a range of inhibitor concentrations.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor or the solvent control (DMSO) for a defined period (e.g., 10 minutes at 25°C).
-
The reaction is initiated by the addition of the substrate.
-
The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the control reaction (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
While direct quantitative inhibitory data for this compound remains to be broadly published, the potent 5-lipoxygenase inhibitory activity of its close structural analog, cirsiliol, suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its potential efficacy, as inferred from the activity of cirsiliol, appears to be comparable or superior to established lipoxygenase inhibitors. Further studies are warranted to elucidate the precise IC50 values of this compound against various lipoxygenase isoforms and to explore its therapeutic potential in inflammatory diseases.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Flavonoids: potent inhibitors of arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. Zileuton - Focus Biomolecules [mayflowerbio.com]
- 7. Nordihydroguaiaretic acid | CMPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
A Head-to-Head In Vitro Comparison of Sideritoflavone and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent flavonoids, Sideritoflavone and Luteolin. Both compounds are recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document synthesizes available experimental data to offer a comparative overview of their performance in various assays, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
Data Presentation: A Quantitative Comparison
Direct comparative studies evaluating this compound and Luteolin under identical in vitro conditions are limited. The following tables summarize quantitative data from various independent studies to provide a relative measure of their potency. It is crucial to consider that variations in experimental conditions (e.g., cell lines, incubation times, assay methods) can influence the results.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 72 hours | 4.9 | [1] |
| Luteolin | MCF-7 (Breast Cancer) | Not Specified | Varies (proliferative at low conc., cytotoxic at high conc.) | [2][3][4] |
| Luteolin | LoVo (Colon Cancer) | 24 hours | 66.70 | [5] |
| Luteolin | LoVo (Colon Cancer) | 72 hours | 30.47 | [5] |
| Luteolin | A375 (Melanoma) | Not Specified | 115.1 | [6] |
| Luteolin | HaCaT (Keratinocytes) | Not Specified | 37.1 | [6] |
Table 2: Comparative Antioxidant and Anti-inflammatory Activity (IC50 Values)
This table compares the ability of this compound and Luteolin to scavenge free radicals and inhibit inflammatory mediators.
| Compound | Assay | Model | IC50 | Reference |
| This compound (in Sideritis perezlarae extract) | DPPH Radical Scavenging | Chemical Assay | 360 µg/mL (extract) | [7] |
| Luteolin | DPPH Radical Scavenging | Chemical Assay | 26.304 µg/mL | [8][9] |
| Luteolin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~17.1 - 27 µM | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Luteolin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL) and incubated for another 4 hours.[12]
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds (this compound and Luteolin) are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[9]
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated immune cells.
-
Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.
-
Compound Treatment: The cells are pre-treated with different concentrations of this compound or Luteolin for a certain period before LPS stimulation.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[13]
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated cells with that in the untreated, LPS-stimulated cells.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key processes and pathways.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin Attenuates Doxorubicin-Induced Cytotoxicity to MCF-7 Human Breast Cancer Cells [jstage.jst.go.jp]
- 3. Luteolin Attenuates Doxorubicin-Induced Cytotoxicity to MCF-7 Human Breast Cancer Cells [jstage.jst.go.jp]
- 4. Luteolin attenuates doxorubicin-induced cytotoxicity to MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives [mdpi.com]
- 6. Comparative studies to evaluate relative in vitro potency of luteolin in inducing cell cycle arrest and apoptosis in HaCaT and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and cytotoxic activities of Sideritis perezlarae (Borja) Roselló, Stübing and Peris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative bioavailability of Sideritoflavone and its glycosides
Comparative Bioavailability: Flavonoid Aglycones vs. Glycosides
A general overview in the absence of specific data for Sideritoflavone.
In general, flavonoid aglycones are considered to be more readily absorbed than their corresponding glycosides.[1] This is primarily attributed to their higher lipophilicity, which allows for passive diffusion across the intestinal epithelium.[2] Flavonoid glycosides, being more hydrophilic, often require enzymatic hydrolysis to their aglycone form by intestinal enzymes or gut microbiota before they can be absorbed.[2] However, some glycosides can also be absorbed intact via specific transporters like the sodium-dependent glucose transporter 1 (SGLT1).[1]
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for genistein and quercetin versus their respective glycosides, illustrating the typical differences observed in bioavailability studies.
| Compound | Form | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Species | Reference |
| Genistein | Aglycone | 40 mg/kg | 4876.19 | 2 | 31269.66 | 30.75 | Rat | [3] |
| Genistin | Glycoside | 64 mg/kg (equiv. to 40 mg/kg genistein) | 3763.96 | 8 | 51221.08 | 48.66 | Rat | [3] |
| Genistein | Aglycone | - | - | - | 54 (µM·h) | - | Rat | [4][5] |
| Genistin | Glycoside | - | - | - | 24 (µM·h) | - | Rat | [4][5] |
| Quercetin-4'-O-glucoside | Glycoside | 100 mg (quercetin equiv.) | 2100 ± 1600 | 0.7 ± 0.3 | - | - | Human | [6] |
| Quercetin-3-O-rutinoside (Rutin) | Glycoside | 200 mg (quercetin equiv.) | 300 ± 300 | 7.0 ± 2.9 | - | - | Human | [6] |
| Quercetin | Aglycone | 50 mg/kg | 7.47 ± 2.63 (µg/mL) | 0.9 ± 0.42 | 2590.5 ± 987.9 (mg/Lmin) | - | Rat | [7] |
| Isoquercitrin | Glycoside | 50 mg/kg | - | - | 2212.7 ± 914.1 (mg/Lmin) | - | Rat | [7] |
Note: Direct comparison between studies should be made with caution due to differences in experimental design, dosage, and analytical methods.
Experimental Protocols
The assessment of flavonoid bioavailability typically involves both in vivo and in vitro experimental models.
In Vivo Bioavailability Studies (Animal and Human)
These studies are essential for understanding the pharmacokinetics of a compound in a whole organism.
1. Study Design:
-
Subjects: Healthy human volunteers or animal models (commonly rats).[3][6]
-
Design: Often a crossover design is employed, where each subject receives both the aglycone and the glycoside form of the flavonoid in separate phases, with a washout period in between.[6]
-
Administration: The test compounds are administered orally, often after a period of fasting.[3]
2. Dosing and Sample Collection:
-
Dosage: A single dose of the flavonoid (aglycone or glycoside) is administered. The dose is carefully controlled and often normalized to the aglycone equivalent.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration.[3] Plasma is separated for analysis.
-
Urine and Feces Collection: In some studies, urine and feces are collected over a 24 or 48-hour period to assess excretion.
3. Sample Analysis:
-
Extraction: Flavonoids and their metabolites are extracted from plasma, urine, or fecal samples.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, mass spectrometry) is the most common method for quantifying the concentrations of the parent flavonoid and its metabolites.[3][6]
4. Pharmacokinetic Analysis:
-
The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), which represents the total drug exposure.[8]
In Vitro Intestinal Absorption Studies (Caco-2 Cell Model)
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model that mimics the intestinal epithelial barrier.[9][10]
1. Cell Culture:
-
Caco-2 cells are cultured on semi-permeable membranes in a transwell system, where they differentiate to form a monolayer with tight junctions, simulating the intestinal barrier.[9]
2. Permeability Assay:
-
The flavonoid (aglycone or glycoside) is added to the apical (AP) side of the Caco-2 monolayer, which represents the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
The concentration of the flavonoid in the BL samples is measured to determine the apparent permeability coefficient (Papp).[9]
-
Transport can also be assessed in the BL to AP direction to investigate the involvement of efflux transporters.[10]
3. Metabolism Studies:
-
Cell lysates and samples from both the AP and BL sides can be analyzed to identify metabolites formed by the intestinal cells.[10]
Visualizing Pathways and Workflows
Flavonoid Absorption and Metabolism
The following diagram illustrates the generalized pathways for the absorption and metabolism of flavonoid aglycones and their glycosides in the small intestine.
Caption: Absorption pathways of flavonoid aglycones and glycosides.
Experimental Workflow for Bioavailability Studies
This diagram outlines the typical workflow for conducting a comparative bioavailability study.
Caption: Workflow for an in vivo flavonoid bioavailability study.
References
- 1. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption and metabolism of flavonoids in the caco-2 cell culture model and a perused rat intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the synergistic effects of Sideritoflavone with other flavonoids
Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The combination of different flavonoids, or flavonoids with other therapeutic agents, can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.[2][3] This guide provides a comparative overview of the synergistic effects of prominent flavonoids, supported by experimental data and detailed methodologies.
Quantitative Assessment of Flavonoid Synergy
The synergistic interaction of flavonoids is often quantified using metrics such as the Combination Index (CI), where a CI value less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) is also a key parameter, representing the concentration of a substance required to inhibit a biological process by 50%.
Below are tables summarizing the synergistic effects of various flavonoid combinations from different studies.
Table 1: Synergistic Antioxidant Effects of Flavonoid Combinations
| Flavonoid Combination | Assay | Observed Effect | Reference |
| Quercetin + Gallic Acid + Caffeic Acid | Ferric Reducing Antioxidant Power (FRAP) | 59.4% increase in antioxidant activity | |
| Quercetin + Gallic Acid + Rutin | Ferric Reducing Antioxidant Power (FRAP) | 55.2% increase in antioxidant activity | |
| Luteolin + Chlorogenic Acid | 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay | Enhanced free radical scavenging | [4] |
Table 2: Synergistic Anti-inflammatory Effects of Flavonoid Combinations
| Flavonoid Combination | Cell Line | Key Markers | Observed Effect | Reference |
| Chrysin + Kaempferol | RAW 264.7 | NO, PGE2, TNF-α | Significant synergistic inhibition of inflammatory mediators | [5] |
Table 3: Synergistic Anticancer Effects of Flavonoid Combinations
| Flavonoid Combination | Cancer Cell Line | Observed Effect | Reference |
| Luteolin + Quercetin + Apigenin + p-Coumaric Acid | MCF-7 (Breast Cancer) | Up to 90% antiproliferative activity | [6] |
| Apigenin + Curcumin | HeLa (Cervical Cancer) | Synergistic induction of apoptosis and autophagy-related cell death | [7] |
| Apigenin + Paclitaxel | HeLa (Cervical Cancer) | Sensitization of cancer cells to paclitaxel-induced apoptosis | [8] |
| Quercetin + Florfenicol | Aeromonas hydrophila (in vivo) | Enhanced antibacterial activity and survival rate | [9] |
Experimental Protocols for Assessing Synergy
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments commonly used in flavonoid research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of individual flavonoids and their combinations for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Isobolographic Analysis
Isobolographic analysis is a graphical method used to evaluate drug-drug interactions.
-
Dose-Response Curves: Determine the dose-response curves for each individual flavonoid to calculate their IC50 values.
-
Combination Studies: Test various combinations of the flavonoids at fixed ratios.
-
Isobologram Construction: Plot the IC50 values of the individual flavonoids on the x and y axes. The line connecting these two points is the line of additivity.
-
Data Plotting: Plot the concentrations of the flavonoids in combination that produce the same effect (e.g., 50% inhibition).
-
Synergy Determination: If the data points for the combination fall below the line of additivity, it indicates synergy. Points on the line indicate an additive effect, and points above the line indicate antagonism.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a substance.
-
Sample Preparation: Prepare different concentrations of the individual flavonoids and their combinations.
-
DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark for a specified time.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. A higher percentage indicates greater antioxidant activity.
Signaling Pathways and Experimental Workflows
The synergistic effects of flavonoids are often mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these pathways and a typical experimental workflow for assessing synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effect of Apigenin and Curcumin on Apoptosis, Paraptosis and Autophagy-related Cell Death in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Sideritoflavone: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of sideritoflavone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its behavior and for making informed decisions on handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₈ | PubChem |
| Molecular Weight | 360.31 g/mol | PubChem |
| Melting Point | 197 - 198 °C | PubChem |
| Appearance | Solid | PubChem |
| Solubility in Water | 328.5 mg/L @ 25 °C (estimated) | The Good Scents Company[1] |
Experimental Protocols: Disposal Procedures
Given the absence of specific regulatory disposal guidelines for this compound, two primary procedural pathways are recommended, contingent on local regulations and institutional policies. The primary consideration is whether to manage it as a non-hazardous solid chemical waste or to engage a professional chemical waste disposal service.
Procedure 1: Disposal as Non-Hazardous Solid Waste
This procedure is suitable for small quantities of this compound and is based on general guidelines for the disposal of non-hazardous solid laboratory chemicals.[2][3]
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.
-
Sealable, puncture-resistant container (e.g., a screw-cap plastic bottle or a sturdy cardboard box with a liner).
-
Waste container label.
Steps:
-
Personnel Protection: Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Container Preparation: Select a sealable and puncture-resistant container for the waste. The container should be clean and dry.
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container. Minimize the creation of dust.
-
Secure Sealing: Securely seal the container to prevent any leakage or spillage.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents ("this compound"). Include the date of disposal and the name of the generating laboratory.
-
Final Disposal: This container should not be placed in regular laboratory trash bins that are handled by custodial staff.[2] Laboratory personnel should transport the sealed and labeled container directly to the facility's designated dumpster or solid waste collection area.[2]
-
Documentation: Record the disposal in the laboratory's chemical waste log.
Procedure 2: Professional Chemical Waste Disposal
This is the most conservative and recommended approach, particularly for larger quantities or when the regulatory status is unclear.
Materials:
-
Appropriate PPE: lab coat, safety glasses, and nitrile gloves.
-
A designated and compatible chemical waste container provided by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Chemical waste label.
Steps:
-
Personnel Protection: Wear appropriate PPE (lab coat, safety glasses, nitrile gloves) before handling the chemical.
-
Waste Collection: Place the this compound waste into the designated chemical waste container.
-
Container Sealing: Securely close the waste container. Do not overfill.
-
Labeling: Affix a completed chemical waste label to the container. The label should include the chemical name ("this compound"), quantity, and any known hazards.
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office or the contracted chemical waste disposal service to schedule a pickup.[4][5]
-
Documentation: Maintain a record of the waste generated and its disposal in your laboratory's chemical inventory and waste logs.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
